2-amino-N-(3-ethoxypropyl)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTOGYUOKHAHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-amino-N-(3-ethoxypropyl)benzamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and predicted chemical properties of 2-amino-N-(3-ethoxypropyl)benzamide, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and computational predictions to offer a thorough profile.
Chemical Identity and Physical Properties
This compound is a derivative of benzamide with an amino group at the ortho position of the benzene ring and an N-substituted (3-ethoxypropyl) group.
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 923184-33-2 | ChemScene,[1] Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₈N₂O₂ | ChemScene,[1] Sigma-Aldrich |
| Molecular Weight | 222.29 g/mol | Sigma-Aldrich |
| Predicted Melting Point | Not available. Related compounds such as 2-amino-N-propylbenzamide have a melting point of 100-102 °C. | |
| Predicted Boiling Point | Not available. Benzamide has a boiling point of 288 °C.[2] | |
| Predicted Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in water is predicted to be low. Benzamide is soluble in ethanol. | |
| Appearance | Not specified. Likely a solid at room temperature based on related compounds. | |
| Storage | 2-8 °C | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
Spectroscopic Properties (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show the following signals:
-
Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.
-
Amine (NH₂) Protons: A broad singlet, the chemical shift of which is solvent-dependent, corresponding to the primary amino group.
-
Amide (NH) Proton: A triplet in the range of 8.0-8.5 ppm, coupled with the adjacent methylene group.
-
Ethoxypropyl Chain Protons:
-
A triplet corresponding to the methyl (CH₃) group around 1.1 ppm.
-
A quartet corresponding to the methylene (CH₂) group adjacent to the oxygen of the ethoxy group around 3.4-3.5 ppm.
-
Multiplets for the other three methylene (CH₂) groups of the propyl chain and the one adjacent to the amide nitrogen.
-
13C NMR Spectroscopy
The carbon NMR spectrum is predicted to display 10 unique signals corresponding to the carbon atoms in the molecule:
-
Carbonyl Carbon: A signal in the downfield region, typically around 168-170 ppm.
-
Aromatic Carbons: Six signals in the range of 115-150 ppm.
-
Aliphatic Carbons: Signals corresponding to the five carbons of the 3-ethoxypropyl chain, expected in the range of 15-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
N-H Stretching: Two bands for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. A single band for the secondary amide (N-H) in the same region.
-
C=O Stretching: A strong absorption band for the amide carbonyl group around 1640-1680 cm⁻¹.
-
C-N Stretching: In the region of 1200-1350 cm⁻¹.
-
C-O Stretching: A strong band for the ether linkage around 1050-1150 cm⁻¹.
-
Aromatic C-H Stretching: Above 3000 cm⁻¹.
-
Aromatic C=C Bending: In the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum (e.g., using electrospray ionization - ESI) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.29. Fragmentation patterns would likely involve cleavage of the amide bond and the ether linkage.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not published, a general and reliable method can be adapted from the synthesis of other N-substituted 2-aminobenzamides.
Synthesis of this compound
This synthesis can be achieved via the amidation of isatoic anhydride with 3-ethoxypropan-1-amine.
Materials:
-
Isatoic anhydride
-
3-ethoxypropan-1-amine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isatoic anhydride (1 equivalent) in the anhydrous solvent.
-
Slowly add 3-ethoxypropan-1-amine (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared against the predicted data.
Logical Relationships and Workflows
Synthetic Workflow
The synthesis of this compound from isatoic anhydride and 3-ethoxypropan-1-amine can be visualized as a straightforward two-step process involving nucleophilic acyl substitution followed by the loss of carbon dioxide.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activities or signaling pathways associated with this compound. Research into the biological effects of this compound would be a novel area of investigation. Derivatives of 2-aminobenzamide have been explored for various pharmacological activities, suggesting that this compound could also possess interesting biological properties warranting further study.
References
Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-amino-N-(3-ethoxypropyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily based on the well-established reaction of isatoic anhydride with a primary amine, a method known for its reliability and good yields. This document outlines the core synthetic strategy, provides a detailed experimental protocol adapted from analogous reactions, and includes relevant quantitative data and workflow visualizations.
Core Synthesis Pathway
The most direct and widely employed method for the synthesis of 2-amino-N-substituted benzamides is the reaction of isatoic anhydride with the corresponding primary amine. This reaction proceeds through a nucleophilic acyl substitution of the amine at the carbonyl group of the isatoic anhydride, followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative.
The overall transformation is depicted in the following scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 2-amino-N-propylbenzamide and 2-amino-N-isopropylbenzamide, due to the absence of a specific published procedure for the target molecule.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 118-48-9 |
| 3-Ethoxypropylamine | C₅H₁₃NO | 103.16 | 6291-85-6 |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve isatoic anhydride (16.3 g, 0.1 mol) in 150 mL of dichloroethane.
-
Amine Addition: While stirring the solution at room temperature, add 3-ethoxypropylamine (10.3 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 1-2 hours. The progress of the reaction can be monitored by the cessation of CO₂ evolution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with deionized water (2 x 50 mL) in a separatory funnel.
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain a product of high purity.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloroethane is a hazardous solvent; handle with care and avoid inhalation and skin contact.
-
The reaction is exothermic; control the addition rate of the amine to avoid an uncontrolled temperature increase.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the target product. Please note that the yield is an expected value based on analogous reactions, and the physical properties of the product should be determined experimentally.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Expected Yield (%) | Physical State |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 0.1 | 16.3 | - | Solid |
| 3-Ethoxypropylamine | C₅H₁₃NO | 103.16 | 0.1 | 10.3 | - | Liquid |
| This compound | C₁₂H₁₈N₂O₂ | 222.28 | 0.1 | 22.23 (theoretical) | ~90-95 | Expected to be a solid or oil |
Note: The expected yield is based on reported yields for similar reactions.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, C-O).
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Melting Point Analysis: To assess the purity of the final product if it is a solid.
While specific spectral data for this compound were not found in the literature search, the expected spectra can be predicted based on its structure and comparison with analogous compounds.
This guide provides a solid foundation for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to achieve the best possible results in their specific laboratory settings.
An Inquiry into the Pharmacological Profile of 2-amino-N-(3-ethoxypropyl)benzamide: A Search for a Mechanism of Action
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific mechanism of action for the compound 2-amino-N-(3-ethoxypropyl)benzamide remains elusive. Currently, there are no publicly available preclinical or clinical studies that elucidate its molecular targets, signaling pathways, or pharmacological effects. Chemical suppliers list the compound for research purposes, but do not provide data on its biological activity.
While information on the precise compound is not available, the broader class of 2-aminobenzamide derivatives has been the subject of various investigations, revealing a diverse range of biological activities. These derivatives serve as a versatile scaffold in medicinal chemistry, with different substitutions leading to a variety of pharmacological effects.
General Biological Activities of 2-Aminobenzamide Derivatives
Research into various 2-aminobenzamide derivatives has highlighted their potential in several therapeutic areas:
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Antimicrobial Activity: A number of studies have synthesized and tested 2-aminobenzamide derivatives for their efficacy against various bacterial and fungal strains. These compounds have shown a range of activities, from moderate to potent, against pathogens such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Aspergillus fumigatus.[1][2][3] The exact mechanisms for their antimicrobial action are not always fully detailed but are presumed to involve interference with essential cellular processes in the microorganisms.
-
Cytotoxic and Anticancer Activity: Certain 2-aminobenzamide derivatives have been investigated for their potential as anticancer agents. For instance, some have been designed and synthesized to exhibit cytotoxic activity against tumor cell lines, such as A549 (lung carcinoma) and SW480 (colon adenocarcinoma).[4] The proposed mechanisms for these derivatives can vary widely depending on the specific molecular structure.
It is important to emphasize that these findings relate to the broader class of 2-aminobenzamide derivatives and not specifically to this compound. The nature and position of the substituent groups on the benzamide core are critical in determining the pharmacological profile and mechanism of action.
Due to the absence of specific data for this compound, it is not possible to fulfill the request for a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams. Further research and publication of preclinical studies are necessary to determine the specific mechanism of action of this compound.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Structural Analogs of 2-amino-N-(3-ethoxypropyl)benzamide
This technical guide provides a comprehensive overview of the structural analogs of 2-amino-N-(3-ethoxypropyl)benzamide, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology.
Core Structure and Therapeutic Potential
The 2-aminobenzamide scaffold is a versatile pharmacophore that has been extensively explored in drug discovery. Its ability to act as a zinc-binding group has led to the development of potent inhibitors of various metalloenzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1][2][3] The core structure consists of a benzene ring with an amino group and a carboxamide group at positions 1 and 2, respectively. The N-substituted side chain plays a crucial role in determining the potency, selectivity, and pharmacokinetic properties of these compounds.
Structural analogs of this compound have been investigated for a range of therapeutic applications, including:
-
Cancer Therapy: As inhibitors of HDACs and PARPs, these analogs can induce cell cycle arrest, apoptosis, and sensitize cancer cells to other chemotherapeutic agents.[3][4][5]
-
Inflammatory Diseases: Certain derivatives have shown potential in modulating inflammatory pathways.
-
Neurodegenerative Disorders: The role of PARP and HDAC enzymes in neuronal function and survival suggests the potential of these analogs in treating neurodegenerative diseases.
-
Infectious Diseases: Some 2-aminobenzamide derivatives have demonstrated antimicrobial and antifungal activity.[6][7]
Synthesis of 2-amino-N-(substituted)benzamide Analogs
A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a corresponding amine.[6] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.
General Experimental Protocol: Synthesis from Isatoic Anhydride
Procedure:
-
To a solution of isatoic anhydride (1.0 equivalent) in a suitable solvent (e.g., DMF, ethanol), add the desired primary or secondary amine (1.0-1.2 equivalents).
-
The reaction mixture is then heated to reflux or irradiated with microwaves for a specified period.[6]
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically precipitated by the addition of cold water.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.[6]
Diagram: Synthesis of 2-aminobenzamide Analogs
Caption: General workflow for the synthesis of 2-aminobenzamide analogs.
Structure-Activity Relationships (SAR)
The biological activity of 2-aminobenzamide analogs is highly dependent on the nature and position of substituents on both the aromatic ring and the N-alkyl side chain.
Modifications of the N-Substituent
The side chain attached to the amide nitrogen is a key determinant of target engagement and overall compound properties.
| Side Chain Modification | Effect on Activity | Therapeutic Target | Reference |
| Alkyl Chains | Analgesic potency is related to the octanol-water partition coefficient. | Analgesia | [8] |
| Arylmethyl Groups | Introduction of a sulfur-containing bicyclic arylmethyl moiety can increase cellular uptake. | HDAC Inhibition | [4] |
| (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino | Orally bioavailable with in vivo efficacy against human colon cancer xenografts. | HDAC Inhibition | [4] |
| Phenylamine Moiety | Can impart cytotoxic activity against cancer cell lines. | Cytotoxicity | [9] |
Modifications of the Benzamide Ring
Substitutions on the aromatic ring can influence potency, selectivity, and physicochemical properties.
| Ring Position | Substituent | Effect on Activity | Therapeutic Target | Reference |
| General | Electron-donating or -withdrawing groups | Modulates electronic properties and binding interactions. | Various | |
| Position 3 | Amino group | 3-Aminobenzamide is a known PARP inhibitor. | PARP Inhibition | [3][10][11] |
Key Therapeutic Targets and Signaling Pathways
Histone Deacetylase (HDAC) Inhibition
2-Aminobenzamide derivatives are a well-established class of HDAC inhibitors.[1][2] The 2-amino group coordinates with the zinc ion in the active site of the enzyme, while the N-substituted "cap" group interacts with residues at the rim of the active site. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in chromatin relaxation and altered gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Diagram: HDAC Inhibition by 2-Aminobenzamides
Caption: Mechanism of action of 2-aminobenzamide HDAC inhibitors.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Certain 2-aminobenzamide analogs, particularly 3-aminobenzamide, are known inhibitors of PARP enzymes.[3][10][11] PARPs are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality). PARP inhibitors compete with the natural substrate NAD+ for binding to the catalytic domain of the enzyme.
Diagram: PARP Inhibition and Synthetic Lethality
Caption: The role of 2-aminobenzamide PARP inhibitors in cancer cells.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 2-aminobenzamide analogs.
Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives [6]
| Compound | R-Group | A. fumigatus (IZ, mm) | S. aureus (IZ, mm) | E. coli (IZ, mm) |
| 5 | 2-pyridyl | 25 | 20 | 18 |
| 7 | p-tolyl | 15 | 16 | 14 |
| Clotrimazole | (Standard) | 22 | - | - |
| Gentamicin | (Standard) | - | 28 | 25 |
| IZ = Inhibition Zone in mm |
Table 2: HDAC Inhibitory Activity and Anticancer Potency [4]
| Compound | R-Group | HCT116 IC₅₀ (µM) | In vivo T/C (%) @ 45 mg/kg |
| 22 | (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino | 0.12 | 67 |
| MS-275 | (Standard) | 0.25 | 62 |
| T/C = Treated/Control tumor volume |
Conclusion
The 2-aminobenzamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules. Structural modification of the N-substituted side chain and the aromatic ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The development of analogs of this compound continues to be a promising avenue for the discovery of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research focusing on systematic SAR studies and the elucidation of specific molecular interactions will be crucial for the rational design of next-generation 2-aminobenzamide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide on 2-amino-N-(3-ethoxypropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(3-ethoxypropyl)benzamide is a small molecule belonging to the 2-aminobenzamide class of compounds. While specific literature on this exact molecule is limited, the 2-aminobenzamide scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. This technical guide aims to provide a comprehensive overview of this compound by summarizing the known chemistry and biological activities of structurally related analogs. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this and similar chemical entities.
The 2-aminobenzamide core is a key structural motif in numerous compounds with diverse pharmacological activities, including antimicrobial, cytotoxic, and histone deacetylase (HDAC) inhibitory effects.[1][2][3] The N-substituted side chain, in this case, a 3-ethoxypropyl group, can significantly influence the molecule's physicochemical properties and biological target interactions. This guide will explore the synthesis, potential biological activities, and mechanisms of action of this compound based on established knowledge of its chemical class.
Chemical Synthesis
The synthesis of this compound can be readily achieved through the reaction of isatoic anhydride with 3-ethoxypropylamine. This is a common and efficient method for the preparation of N-substituted 2-aminobenzamides.[4][5]
Synthesis of 3-ethoxypropylamine
The key intermediate, 3-ethoxypropylamine, can be synthesized by the reaction of ethanol with acrylonitrile to form 3-ethoxypropionitrile, followed by catalytic hydrogenation.[6][7]
General Synthesis of this compound from Isatoic Anhydride
The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine of 3-ethoxypropylamine attacks one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the final 2-aminobenzamide product.[4][8]
Experimental Protocol: General Synthesis of N-Substituted 2-Aminobenzamides from Isatoic Anhydride [4][8]
-
Materials:
-
Isatoic Anhydride
-
Primary amine (e.g., 3-ethoxypropylamine)
-
Dimethylformamide (DMF) or other suitable solvent
-
-
Procedure:
-
Dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific amine used. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The product can be isolated by precipitation upon addition of water, followed by filtration.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Potential Biological Activities
Based on the activities of structurally similar 2-aminobenzamide derivatives, this compound may exhibit a range of biological effects, including antimicrobial and cytotoxic activities.
Antimicrobial Activity
Numerous 2-aminobenzamide derivatives have been reported to possess antibacterial and antifungal properties.[4][9][10] The mechanism of action is not always fully elucidated but may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity and electronic properties of the N-substituent can play a crucial role in the antimicrobial potency.
Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives (Data for related compounds)
| Compound (Structure not identical to the topic) | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 2-amino-N-(4-fluorophenyl)benzamide | Staphylococcus aureus | Zone of Inhibition: 14 mm | [4] |
| 2-amino-N-(4-chlorophenyl)benzamide | Escherichia coli | Zone of Inhibition: 12 mm | [4] |
| Cationic aminobenzamide E23 | Staphylococcus epidermidis (MRSE) | MIC: 0.5-2 µg/mL | [11] |
| N-(4-Nitrophenyl)benzamide derivative | E. coli | MIC: 3.12 µg/mL | [12] |
Cytotoxic Activity
The 2-aminobenzamide scaffold is also found in several classes of anticancer agents.[3][13] One of the most significant mechanisms of action for the cytotoxic effects of some 2-aminobenzamide derivatives is the inhibition of histone deacetylases (HDACs).[2][14][15]
Table 2: Cytotoxic Activity of Selected 2-Aminobenzamide Derivatives (Data for related compounds)
| Compound (Structure not identical to the topic) | Cell Line | IC50 (µM) | Reference |
| Benzothiazole-bearing 2-aminobenzamide 3a | A549 (Lung carcinoma) | 24.59 | [13] |
| Benzothiazole-bearing 2-aminobenzamide 3c | A549 (Lung carcinoma) | 29.59 | [13] |
| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide 7h | HCT116 (Colon cancer) | 2.4 | [2] |
| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide 7h | HT-29 (Colon cancer) | 6.4 | [2] |
Potential Mechanism of Action: HDAC Inhibition
A prominent and well-studied mechanism of action for many 2-aminobenzamide derivatives is the inhibition of histone deacetylases (HDACs).[14][15][16] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
The 2-aminobenzamide moiety is a known zinc-binding group (ZBG) that can chelate the zinc ion in the active site of class I HDACs.[1][14] The N-substituted side chain, in this case, the 3-ethoxypropyl group, would act as the "linker" region, and a "capping group" could be further added to interact with the rim of the HDAC active site to enhance potency and selectivity.
Conclusion
While direct experimental data for this compound is not extensively available in the public domain, a comprehensive understanding of its potential properties and activities can be inferred from the rich literature on the 2-aminobenzamide class of compounds. The straightforward synthesis from isatoic anhydride and 3-ethoxypropylamine makes it an accessible molecule for further investigation. Based on the activities of its analogs, this compound holds promise for biological evaluation, particularly in the areas of antimicrobial and anticancer research. The potential for this molecule to act as an HDAC inhibitor, a significant target in oncology, warrants further investigation. This technical guide provides a solid foundation for researchers to design and conduct future studies on this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzamide | 88-68-6 | Benchchem [benchchem.com]
- 6. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]
- 7. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of New Amide/thioamides Derivatives of Ciprofloxacin [jabps.journals.ekb.eg]
- 11. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. researchgate.net [researchgate.net]
- 14. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
2-amino-N-(3-ethoxypropyl)benzamide: An Obscure Compound with Limited Publicly Available Data
An in-depth investigation into the discovery and history of 2-amino-N-(3-ethoxypropyl)benzamide (CAS No. 923184-33-2) reveals a significant lack of publicly available scientific literature, patents, and detailed experimental data. This compound, with the molecular formula C12H18N2O2, appears primarily in the catalogs of chemical suppliers, suggesting its role as a commercially available building block or screening compound rather than a well-characterized bioactive molecule with a documented history of discovery and development.
Currently, information on this compound is confined to basic chemical identifiers and supplier specifications. There are no available research articles, patents, or other publications that describe its synthesis, discovery, or any investigation into its biological activity or mechanism of action. Consequently, a detailed technical guide on its core discovery and history, including experimental protocols and signaling pathways, cannot be constructed from the available public domain information.
While the specific history of this compound remains elusive, the broader class of benzamide derivatives has a rich and well-documented history in drug discovery and development. Benzamides are a versatile scaffold that has given rise to a wide range of therapeutic agents with diverse biological activities.
The Prominence of the Benzamide Scaffold in Drug Discovery
The benzamide core is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets has made it a privileged structure in medicinal chemistry. Historically, modifications to the benzamide structure have led to the discovery of potent and selective agents for a variety of targets, including:
-
Dopamine Receptor Antagonists: Substituted benzamides, such as sulpiride and amisulpride, are well-known antipsychotic agents that act by blocking dopamine D2 receptors.
-
Serotonin Receptor Agonists and Antagonists: The benzamide moiety is also present in drugs targeting serotonin receptors, which are involved in a range of physiological processes.
-
Enzyme Inhibitors: More recently, benzamide derivatives have gained significant attention as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial for DNA repair and have become important targets in cancer therapy.
A Hypothetical Discovery and Development Workflow
Although no specific workflow for this compound is available, a typical discovery and development process for a novel benzamide derivative would follow a structured path. This hypothetical workflow illustrates the logical progression from initial concept to a potential drug candidate.
Caption: Hypothetical workflow for the discovery and preclinical development of a novel benzamide derivative.
Spectroscopic Characterization of 2-amino-N-(3-ethoxypropyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-amino-N-(3-ethoxypropyl)benzamide. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols based on the analysis of its structural analogues and functional groups. The guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside a structured presentation of the anticipated data.
Introduction
This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine, a secondary amide, and an ether linkage, suggests a range of physicochemical properties that are of interest for further investigation. Spectroscopic analysis is a cornerstone of modern chemical research, providing unambiguous evidence for the chemical structure and purity of a synthesized compound. This guide outlines the expected spectroscopic signature of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with known spectroscopic data of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | d | 1H | Ar-H (ortho to C=O) |
| ~7.2 - 7.4 | t | 1H | Ar-H |
| ~6.6 - 6.8 | m | 2H | Ar-H |
| ~8.2 - 8.5 | br s | 1H | NH (amide) |
| ~4.5 - 5.0 | br s | 2H | NH₂ (aromatic amine) |
| ~3.4 - 3.6 | q | 2H | -O-CH₂ -CH₃ |
| ~3.3 - 3.5 | t | 2H | -NH-CH₂ - |
| ~3.2 - 3.4 | t | 2H | -CH₂ -O- |
| ~1.8 - 2.0 | p | 2H | -CH₂-CH₂ -CH₂- |
| ~1.1 - 1.3 | t | 3H | -CH₂-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | C =O (amide) |
| ~145 - 150 | Ar-C -NH₂ |
| ~130 - 135 | Ar-C |
| ~125 - 130 | Ar-C |
| ~115 - 120 | Ar-C |
| ~110 - 115 | Ar-C -C=O |
| ~68 - 72 | -O-C H₂-CH₃ |
| ~65 - 70 | -C H₂-O- |
| ~38 - 42 | -NH-C H₂- |
| ~28 - 32 | -CH₂-C H₂-CH₂- |
| ~14 - 16 | -CH₂-C H₃ |
Solvent: CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine and amide) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2970 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (amide I) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1550 | Medium | N-H bend (amide II) |
| ~1250 | Strong | C-N stretch (amide) |
| ~1100 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 222.29 | [M]⁺ (Molecular Ion) |
| 223.30 | [M+H]⁺ (Protonated Molecule) |
| 120.06 | [C₇H₆NO]⁺ (Benzoyl fragment) |
| 103.12 | [C₄H₉NO]⁺ (Ethoxypropylamine fragment) |
The exact mass of this compound (C₁₂H₁₈N₂O₂) is 222.1368 Da.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
2D NMR (optional but recommended for full characterization): Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm the connectivity of protons and carbons.
IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film (for oils or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Electron Impact (EI) instrument, often coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then directly infused into the mass spectrometer or injected into an LC-MS system.
Data Acquisition:
-
ESI-MS: The sample solution is nebulized and ionized to form gaseous ions. The mass-to-charge ratio (m/z) of the ions is then measured. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
EI-MS: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique provides information about the molecular weight from the molecular ion [M]⁺ and structural information from the fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The tabulated predicted data for NMR, IR, and MS, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related molecules. The provided workflow diagram further illustrates the logical progression of analytical steps required for comprehensive structural elucidation. As experimental data for this compound becomes publicly available, this guide can serve as a basis for comparison and validation.
Theoretical Analysis of 2-amino-N-(3-ethoxypropyl)benzamide: A Computational Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 2-amino-N-(3-ethoxypropyl)benzamide scaffold holds potential for further development as a therapeutic agent. Theoretical and computational studies are indispensable in modern drug discovery, providing deep insights into molecular structure, electronic properties, and potential interactions with biological targets. This guide details a proposed in-silico evaluation of this compound, outlining the methodologies for Density Functional Theory (DFT) analysis and molecular docking simulations.
Computational Methodology
A robust theoretical investigation of this compound would involve a multi-step computational workflow. This process begins with the optimization of the molecular structure to its lowest energy conformation, followed by an analysis of its electronic and spectroscopic properties, and culminates in the prediction of its binding affinity to a relevant biological target.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, these calculations would be performed to determine its optimized geometry, vibrational frequencies, and electronic properties.
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound is converted to a 3D structure.
-
Geometry Optimization: The 3D structure is optimized using a functional such as B3LYP with a basis set like 6-311G(d,p) to find the global energy minimum.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
-
Electronic Property Analysis: Molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and other electronic descriptors are calculated to understand the molecule's reactivity and interaction sites.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding the potential interaction of this compound with a biological target, such as a protein receptor or enzyme.
Protocol:
-
Target Selection and Preparation: A relevant protein target is selected (e.g., a kinase or DNA gyrase, based on activities of similar benzamides) and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein and score the different poses based on a scoring function.
-
Analysis of Results: The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Potential Applications of 2-amino-N-(3-ethoxypropyl)benzamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzamide scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide explores the potential therapeutic applications of a specific derivative, 2-amino-N-(3-ethoxypropyl)benzamide, by examining the established activities of structurally related analogs. While direct experimental data for this compound is limited in public literature, extensive research on the broader 2-aminobenzamide class suggests significant potential in oncology, infectious diseases, and neurology. This document provides a comprehensive overview of these potential applications, detailed hypothetical experimental protocols for synthesis and biological evaluation, and quantitative data from closely related compounds to guide future research and development efforts.
Introduction: The 2-Aminobenzamide Scaffold
The 2-aminobenzamide moiety is a versatile pharmacophore that has been successfully employed in the design of various therapeutic agents. Its ability to engage in key hydrogen bonding and metal chelation interactions has made it a cornerstone for developing enzyme inhibitors. Notably, derivatives of this scaffold have shown potent inhibitory activity against histone deacetylases (HDACs), protein kinases, and poly(ADP-ribose) polymerase (PARP), all of which are critical targets in cancer therapy. Furthermore, the structural versatility of the 2-aminobenzamide core allows for modifications that can tune its pharmacokinetic and pharmacodynamic properties, leading to the exploration of its potential as antimicrobial and anticonvulsant agents. The N-(3-ethoxypropyl) substituent of the title compound introduces a flexible, polar side chain that may influence solubility, cell permeability, and target engagement.
Potential Therapeutic Applications
Based on the activities of related 2-aminobenzamide derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:
Oncology
The 2-aminobenzamide scaffold is a well-established zinc-binding group in several classes of anticancer agents.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of cancer. The 2-aminobenzamide moiety can effectively chelate the zinc ion in the active site of class I HDACs, leading to their inhibition. This results in the hyperacetylation of histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Several 2-aminobenzamide-based HDAC inhibitors, such as Entinostat and Mocetinostat, have advanced to clinical trials.
-
Protein Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The 2-aminobenzamide scaffold has been incorporated into inhibitors of various kinases, including Casein Kinase 1 delta (CK1δ) and Aurora kinases. By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are critical for DNA repair, particularly in the base excision repair pathway. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality. The benzamide core is a key pharmacophore in many PARP inhibitors, where it occupies the nicotinamide binding pocket of the enzyme.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminobenzamide scaffold has been explored for its potential antibacterial and antifungal properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Neurological Disorders
Certain 2-aminobenzamide derivatives have been investigated for their potential in treating neurological disorders. For instance, some analogs have demonstrated anticonvulsant activity in preclinical models, suggesting a potential role in epilepsy treatment. The mechanism may involve modulation of ion channels or neurotransmitter systems.
Data Presentation: Biological Activities of Related 2-Aminobenzamide Derivatives
The following tables summarize quantitative data for representative 2-aminobenzamide derivatives, providing a basis for predicting the potential activity of this compound.
Table 1: HDAC Inhibitory Activity of Representative 2-Aminobenzamide Analogs
| Compound Reference | Structure | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Entinostat (MS-275) | Pyridinyl-linker-2-aminobenzamide | 0.93 | 0.95 | 1.8 | Various | Varies |
| Mocetinostat (MGCD0103) | Quinolyl-linker-2-aminobenzamide | - | - | - | Various | Varies |
| Compound 7j [1] | Phenyl-linker-2-aminobenzamide | 0.65 | 0.78 | 1.70 | HCT116 | 5.3 |
Table 2: Kinase Inhibitory Activity of Representative 2-Aminobenzamide Analogs
| Compound Reference | Target Kinase | IC₅₀ (nM) |
| Bischof-5 | CK1δ | <10 |
| SNS-314 analog | Aurora A | 19 |
| SNS-314 analog | Aurora B | 4 |
Table 3: PARP Inhibitory Activity of Representative Benzamide Analogs
| Compound Reference | PARP-1 IC₅₀ (nM) |
| 3-Aminobenzamide | ~1000 |
| Veliparib (ABT-888) | 5.2 |
| Olaparib | 1.2 |
Table 4: Antimicrobial Activity of Representative 2-Aminobenzamide Analogs
| Compound Reference | Organism | MIC (µg/mL) |
| Derivative 5[2] | Aspergillus fumigatus | <6.25 |
| Derivative 5[2] | Staphylococcus aureus | 12.5 |
| Derivative 5[2] | Escherichia coli | 25 |
Experimental Protocols
This section provides detailed, hypothetical methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis can be approached in a two-step process involving the preparation of the key intermediate, 3-ethoxypropan-1-amine, followed by its coupling with a protected 2-aminobenzoic acid derivative.
Step 1: Synthesis of 3-ethoxypropan-1-amine
-
Reaction: A Michael addition of ethanol to acrylonitrile followed by reduction of the resulting nitrile.
-
Procedure:
-
To a solution of sodium ethoxide (0.1 eq) in absolute ethanol, add acrylonitrile (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralize the reaction with a weak acid and remove the ethanol under reduced pressure to yield 3-ethoxypropanenitrile.
-
Dissolve the crude 3-ethoxypropanenitrile in anhydrous tetrahydrofuran (THF).
-
Add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to afford 3-ethoxypropan-1-amine.
-
Step 2: Synthesis of this compound
-
Reaction: Amide coupling of isatoic anhydride with 3-ethoxypropan-1-amine.
-
Procedure:
-
Dissolve isatoic anhydride (1.0 eq) in dimethylformamide (DMF).
-
Add 3-ethoxypropan-1-amine (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. The reaction can be monitored by the evolution of CO₂.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
-
In Vitro HDAC Inhibition Assay
-
Principle: A fluorometric assay to measure the activity of HDAC enzymes.
-
Procedure:
-
Recombinant human HDAC1, 2, and 3 enzymes are used.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
In a 96-well black plate, add the diluted compound and the HDAC enzyme.
-
Incubate for 15 minutes at 37 °C.
-
Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate for 60 minutes at 37 °C.
-
Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent product (AMC).
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay
-
Principle: A luminescence-based assay to measure kinase activity.
-
Procedure:
-
Use a commercial kinase assay kit (e.g., Kinase-Glo®).
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
In a 96-well white plate, add the diluted compound, the target kinase (e.g., CK1δ, Aurora A), and the appropriate substrate and ATP.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
In Vitro PARP Inhibition Assay
-
Principle: A colorimetric or chemiluminescent assay to measure PARP-1 activity.
-
Procedure:
-
Use a commercial PARP assay kit.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
-
In a 96-well plate coated with histones, add the diluted compound, activated DNA, and recombinant PARP-1 enzyme.
-
Add NAD⁺ to initiate the reaction and incubate for 60 minutes at room temperature.
-
Wash the plate to remove unincorporated NAD⁺.
-
Add streptavidin-HRP to detect the biotinylated poly(ADP-ribose) chains.
-
Wash the plate and add a colorimetric or chemiluminescent HRP substrate.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Antimicrobial Susceptibility Testing
-
Principle: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: A colorimetric assay to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
-
Procedure:
-
Seed cancer cell lines (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflows for its evaluation.
Caption: HDAC Inhibition Signaling Pathway.
Caption: Protein Kinase Inhibition Signaling Pathway.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide from Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide from isatoic anhydride and 3-ethoxypropylamine. This synthesis is a straightforward and efficient method for producing N-substituted 2-aminobenzamides, which are valuable intermediates in the development of various pharmaceutical compounds.
Introduction
Isatoic anhydride is a versatile reagent in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds and substituted anthranilamides.[1][2] The reaction of isatoic anhydride with primary amines results in a ring-opening reaction to form N-substituted 2-aminobenzamides with the liberation of carbon dioxide.[2][3][4] This method offers a high-yielding and often clean route to the desired products. The target compound, this compound, possesses structural motifs that are of interest in medicinal chemistry for the development of novel therapeutic agents.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of 3-ethoxypropylamine on isatoic anhydride, followed by decarboxylation to yield the final product.
Figure 1: General reaction scheme for the synthesis of this compound.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isatoic anhydride. I. Reactions with primary and secondary amines and with some amides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols: 2-amino-N-(3-ethoxypropyl)benzamide as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(3-ethoxypropyl)benzamide is a versatile bifunctional building block in organic synthesis, primarily utilized in the construction of heterocyclic scaffolds of significant medicinal interest. Its structure, featuring a nucleophilic aniline moiety and an N-substituted amide, allows for a variety of chemical transformations, most notably in the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, along with insights into the biological pathways often targeted by these molecules.
Application: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
The most prominent application of 2-amino-N-alkylbenzamides, such as this compound, is in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. This is typically achieved through a condensation reaction with an aldehyde, followed by an oxidative cyclization.[4][5] This reaction can often be performed in a one-pot manner, providing an efficient route to a diverse library of quinazolinone derivatives. The "3-ethoxypropyl" substituent at the N-position will ultimately be located at the 3-position of the quinazolinone ring, while the substituent from the aldehyde will be at the 2-position.
General Reaction Scheme:
The overall transformation can be depicted as a two-step process, often carried out in a single pot. The initial condensation of the 2-aminobenzamide with an aldehyde forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. Subsequent oxidation, which can be achieved with various reagents or even air, yields the final aromatic quinazolinone.[4]
Caption: General workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.
Experimental Protocols
Protocol: Synthesis of 3-Propyl-2-(p-tolyl)quinazolin-4(3H)-one
This protocol details a base-promoted SNAr reaction of an o-fluorobenzamide with an amide followed by cyclization, which is analogous to the condensation of a 2-aminobenzamide with an aldehyde followed by cyclization.
Materials:
-
2-amino-N-propylbenzamide (or this compound)
-
p-tolualdehyde
-
Anhydrous solvent (e.g., Dioxane, DMF)
-
Base (e.g., K2CO3, Cs2CO3)
-
Oxidizing agent (if required, e.g., DDQ, air)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a stirred solution of 2-amino-N-propylbenzamide (1.0 mmol) in anhydrous dioxane (10 mL) is added p-tolualdehyde (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is heated to reflux (approximately 100-120 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the initial condensation (disappearance of the starting benzamide), an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 mmol) can be added to facilitate the aromatization to the quinazolinone. Alternatively, for some substrates, bubbling air through the reaction mixture at reflux can effect oxidation.
-
After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-propyl-2-(p-tolyl)quinazolin-4(3H)-one.
Quantitative Data
The following table summarizes representative yields and characterization data for various 2,3-disubstituted-4(3H)-quinazolinones synthesized from N-substituted 2-aminobenzamides, illustrating the general efficacy of this synthetic approach.
| Product Name | Starting N-Alkyl-2-aminobenzamide | Aldehyde | Yield (%) | M.p. (°C) | Analytical Data Reference |
| 3-Propyl-2-(p-tolyl)quinazolin-4(3H)-one | 2-amino-N-propylbenzamide | p-tolualdehyde | 71 | - | 1H NMR, 13C NMR, GC-MS[6] |
| 3-Propyl-2-(o-tolyl)quinazolin-4(3H)-one | 2-amino-N-propylbenzamide | o-tolualdehyde | 65 | 89-91 | 1H NMR, 13C NMR, HRMS[6] |
| 3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 2-amino-N-methyl-3-(trifluoromethyl)benzamide | p-tolualdehyde | 55 | waxy oil | 1H NMR, 13C NMR, HRMS[6] |
| 3-Methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | 2-amino-N-methylbenzamide | Thiophene-2-carboxaldehyde | 55 | - | 1H NMR, 13C NMR, GC-MS[6] |
Biological Activity and Signaling Pathways
Quinazolinone derivatives are of significant interest in drug discovery due to their ability to modulate various biological pathways, particularly in the context of cancer.[1][7] Many synthesized quinazolinones have been identified as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Additionally, some derivatives have been shown to interact with the p53 tumor suppressor pathway.[11][12][13][14]
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent downstream signaling cascade.[15] This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Modulation of the p53 Signaling Pathway
The p53 protein is a crucial tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, such as DNA damage. Some quinazolinone derivatives have been found to exert their anticancer effects by modulating the p53 pathway.[11][12] This can occur through various mechanisms, including the stabilization of p53, leading to cell cycle arrest and apoptosis, or by targeting mutant p53 to trigger cell death.[14]
Caption: Modulation of the p53 signaling pathway by quinazolinone derivatives.
Conclusion
This compound and related N-substituted 2-aminobenzamides are valuable precursors for the synthesis of medicinally important quinazolinone heterocycles. The straightforward condensation reaction with aldehydes provides a robust and versatile method for generating diverse molecular scaffolds. The resulting quinazolinone derivatives have shown significant potential as therapeutic agents, particularly as anticancer drugs targeting key signaling pathways like EGFR and p53. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to further explore the potential of this important class of molecules.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ghru.edu.af [ghru.edu.af]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Distinct novel quinazolinone exhibits selective inhibition in MGC-803 cancer cells by dictating mutant p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newly synthesized quinazolinone HMJ-38 suppresses angiogenetic responses and triggers human umbilical vein endothelial cell apoptosis through p53-modulated Fas/death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 2-aminobenzamides via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 2-aminobenzamides is a crucial transformation in medicinal chemistry and drug discovery, as the resulting secondary and tertiary amines are prevalent motifs in a wide array of biologically active compounds. While direct alkylation of the amino group with alkyl halides can be challenging and prone to overalkylation, reductive amination offers a mild, efficient, and highly selective alternative.[1][2] This one-pot procedure involves the reaction of the primary amino group of 2-aminobenzamide with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired N-alkylated product.[3] This method is known for its broad substrate scope and functional group tolerance.[4][5]
This document provides a detailed protocol for the N-alkylation of 2-aminobenzamides using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source that is particularly well-suited for reductive aminations, as it does not readily reduce the starting carbonyl compound.[6][7]
Data Presentation
The following table summarizes representative yields for the reductive amination of various amines with aldehydes and ketones using sodium triacetoxyborohydride, providing an expected range for the N-alkylation of 2-aminobenzamide.
| Amine Substrate | Carbonyl Substrate | Product | Solvent | Catalyst | Yield (%) | Reference |
| Aniline | Cyclohexanone | N-Cyclohexylaniline | DCE | Acetic Acid | 95 | [4][5] |
| Aniline | Benzaldehyde | N-Benzylaniline | DCE | None | 96 | [4][5] |
| p-Toluidine | Acetone | N-Isopropyl-p-toluidine | DCE | Acetic Acid | 88 | [4] |
| 2-Aminopyridine | Isobutyraldehyde | N-Isobutyl-2-aminopyridine | DCE | None | 92 | [4] |
| Benzylamine | Cyclopentanone | N-Cyclopentylbenzylamine | DCE | Acetic Acid | 94 | [4][5] |
Note: While 2-aminobenzamide is not explicitly listed in the primary literature reviewed, the high yields obtained with other aromatic amines suggest that similar efficiencies can be expected.
Experimental Protocols
General Protocol for the N-alkylation of 2-aminobenzamide via Reductive Amination
This protocol is based on the established procedures for reductive amination using sodium triacetoxyborohydride.[4][5]
Materials:
-
2-aminobenzamide
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 1.0 equivalent for less reactive carbonyls)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzamide (1.0 equivalent) and the corresponding aldehyde or ketone (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration of the amine), add acetic acid (1.0 equivalent) if the carbonyl compound is a ketone or a sterically hindered aldehyde. For most aldehydes, the addition of acetic acid is not necessary.[5]
-
Stir the mixture at room temperature for 10-20 minutes to allow for the initial formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise over 5-10 minutes. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 2-aminobenzamide.
Potential Side Reactions:
It is important to note that under certain conditions, particularly with acid catalysis and in protic solvents like water, the reaction of 2-aminobenzamide with aldehydes can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones.[8] The use of an aprotic solvent and a mild reducing agent like STAB generally favors the desired N-alkylation.
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of 2-aminobenzamides.
Caption: Simplified mechanism of reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Applications of 2-amino-N-(3-ethoxypropyl)benzamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: AN-HCYC-202511
Introduction
2-Amino-N-(3-ethoxypropyl)benzamide is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a nucleophilic aniline amine, a carboxamide moiety, and a flexible N-alkoxypropyl side chain, allows for diverse cyclization strategies to construct key heterocyclic scaffolds of medicinal and materials science interest. The primary applications of this reagent lie in the synthesis of quinazolinones, benzodiazepines, and other related fused heterocyclic systems. The presence of the 3-ethoxypropyl group can be leveraged to enhance solubility and modulate the physicochemical properties of the final compounds, a desirable feature in drug discovery programs.
This document provides an overview of the key applications of this compound in heterocyclic synthesis and detailed protocols for the preparation of representative heterocyclic systems.
Key Applications
The primary utility of this compound is in the construction of nitrogen-containing heterocycles. The ortho-disposed amino and benzamide functionalities are primed for cyclocondensation reactions with a variety of electrophilic partners.
-
Synthesis of Quinazolinones: The reaction of this compound with aldehydes, carboxylic acids, or their derivatives is a straightforward and widely employed method for the synthesis of 3-(3-ethoxypropyl)quinazolin-4(3H)-ones and their 2,3-dihydro analogues. These scaffolds are prevalent in many biologically active molecules.
-
Synthesis of Benzodiazepines: While less common, cyclization with appropriate C2 synthons can lead to the formation of benzodiazepine derivatives, which are important pharmacophores.
-
Synthesis of other Fused Heterocycles: The reactive nature of the 2-aminobenzamide core allows for its use in the synthesis of other fused systems, such as triazoles, by employing appropriate cyclizing agents.
The N-(3-ethoxypropyl) substituent can play a crucial role in influencing the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic compounds. This group can impact solubility, lipophilicity, and metabolic stability, making it a valuable handle for medicinal chemists to fine-tune the properties of lead compounds.
Experimental Protocols
The following protocols are representative methods for the synthesis of key heterocyclic systems from this compound.
Protocol 1: Synthesis of 2-Aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-ones
This protocol describes the acid-catalyzed condensation of this compound with an aromatic aldehyde to yield a 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.
Reaction Scheme:
Caption: Synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 mmol) in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add the aromatic aldehyde (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Reflux the reaction mixture for 4-8 hours, monitoring the removal of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 2-aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-one.
Quantitative Data (Representative):
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | 6 | 82 |
| 3 | 4-Methoxybenzaldehyde | 4 | 90 |
Protocol 2: Synthesis of 2-Substituted-3-(3-ethoxypropyl)quinazolin-4(3H)-ones via Dehydrogenation
This protocol describes the oxidation of the 2,3-dihydroquinazolin-4(1H)-one intermediate to the corresponding quinazolin-4(3H)-one.
Experimental Workflow:
Caption: Workflow for the oxidation of dihydroquinazolinones.
Materials:
-
2-Aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-one (from Protocol 1)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the 2-aryl-3-(3-ethoxypropyl)-2,3-dihydroquinazolin-4(1H)-one (1.0 mmol) in dichloromethane (20 mL).
-
Add the oxidizing agent (DDQ, 1.2 mmol or activated MnO₂, 5-10 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite (if using MnO₂).
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the 2-substituted-3-(3-ethoxypropyl)quinazolin-4(3H)-one.
Quantitative Data (Representative):
| Entry | Starting Material (from Protocol 1, Entry) | Oxidizing Agent | Reaction Time (h) | Yield (%) |
| 1 | 1 | DDQ | 2 | 92 |
| 2 | 2 | MnO₂ | 4 | 88 |
| 3 | 3 | DDQ | 2.5 | 95 |
Protocol 3: One-Pot Synthesis of 2-Substituted-3-(3-ethoxypropyl)quinazolin-4(3H)-ones from Carboxylic Acids
This protocol outlines a one-pot synthesis of quinazolin-4(3H)-ones directly from this compound and a carboxylic acid using a coupling agent followed by cyclization.
Logical Relationship Diagram:
Caption: One-pot synthesis of quinazolinones.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Acetic acid (for cyclization)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 mmol) in DMF (10 mL), add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol) at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
After the formation of the intermediate amide (monitored by TLC), add glacial acetic acid (5 mL).
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours to effect cyclization.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the 2-substituted-3-(3-ethoxypropyl)quinazolin-4(3H)-one.
Quantitative Data (Representative):
| Entry | Carboxylic Acid | Cyclization Temp (°C) | Total Reaction Time (h) | Yield (%) |
| 1 | Benzoic Acid | 120 | 20 | 75 |
| 2 | Acetic Acid | 100 | 18 | 68 |
| 3 | Cyclohexanecarboxylic Acid | 120 | 22 | 72 |
Disclaimer
The provided protocols are generalized procedures and may require optimization for specific substrates and scales. Reaction times and yields are representative and may vary. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to consult relevant literature for more specific examples and safety information.
Application Notes and Protocols for Parallel Synthesis Using 2-amino-N-(3-ethoxypropyl)benzamide
Topic: Using 2-amino-N-(3-ethoxypropyl)benzamide in Parallel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parallel synthesis is a powerful strategy in modern drug discovery and medicinal chemistry, enabling the rapid generation of large, focused libraries of compounds for screening and lead optimization.[1][2] This approach significantly accelerates the drug development pipeline by allowing for the simultaneous synthesis of dozens to hundreds of discrete compounds.[3] this compound is a versatile building block for parallel synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its bifunctional nature, possessing both a nucleophilic aniline moiety and an amide side chain, allows for a variety of chemical transformations.
One of the most prominent applications of 2-aminobenzamide derivatives is in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This document provides detailed protocols and application notes for the use of this compound in the parallel synthesis of a quinazolinone library.
Core Application: Parallel Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
The reaction of 2-aminobenzamides with aldehydes is a well-established and robust method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. This transformation is highly amenable to parallel synthesis formats, allowing for the rapid generation of a library of analogs by varying the aldehyde input.
General Reaction Scheme:
The overall synthetic strategy involves a two-step, one-pot reaction. First, the condensation of this compound with a diverse set of aldehydes yields the intermediate Schiff base, which undergoes in situ cyclization to the 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation provides the final quinazolin-4(3H)-one products.
Caption: General reaction pathway for the synthesis of quinazolin-4(3H)-ones.
Experimental Protocols
The following protocols are designed for a parallel synthesis workflow, for example, using a 24-well plate format.
Materials and Reagents
-
This compound
-
A library of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)
-
Solvent: e.g., Ethanol, DMSO, or Acetic Acid[4]
-
Oxidant: e.g., H₂O₂, K₂S₂O₈, or air/O₂[4]
-
Catalyst (optional, depending on the chosen conditions): e.g., Iodine, Lewis acids
-
Parallel synthesis reactor or 24/96-well reaction blocks with reflux and stirring capabilities
-
Automated liquid handler (optional)
-
Purification system (e.g., parallel HPLC or flash chromatography)
-
Analytical instrumentation (e.g., LC-MS, NMR)
General Protocol for Parallel Synthesis of a Quinazolinone Library
This protocol is a representative example. Optimization of solvent, temperature, and reaction time may be necessary for different aldehyde substrates.
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in the chosen reaction solvent (e.g., Ethanol).
-
Prepare 0.6 M stock solutions of each aldehyde from the library in the same solvent.
-
-
Reaction Setup (in a 24-well reaction block):
-
To each well, add 1.0 mL of the this compound stock solution (0.5 mmol).
-
To each well, add 1.0 mL of a different aldehyde stock solution (0.6 mmol, 1.2 equivalents).
-
Add a magnetic stir bar to each well.
-
-
Reaction:
-
Seal the reaction block and heat to 80 °C with stirring.
-
Monitor the reaction progress by taking small aliquots from a representative well and analyzing by LC-MS (typically 4-12 hours).
-
-
Oxidation:
-
Once the formation of the dihydroquinazolinone intermediate is complete, cool the reaction block to room temperature.
-
Add the chosen oxidant to each well. For example, add 1.5 equivalents of 30% aqueous H₂O₂.
-
Reseal the block and heat again to 80 °C for an additional 2-6 hours, or until the oxidation is complete as monitored by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding a suitable quenching agent if necessary (e.g., sodium thiosulfate for H₂O₂).
-
The crude product mixtures can be purified using parallel purification techniques. A common method is reverse-phase preparative HPLC.
-
Workflow Diagram
Caption: Workflow for the parallel synthesis of a quinazolinone library.
Data Presentation
The following tables present representative data for the synthesis of 2-aminobenzamide derivatives and their conversion to quinazolinones, adapted from the literature to illustrate expected outcomes.[6]
Table 1: Synthesis of 2-Aminobenzamide Analogs
| Entry | Amine | Product | Yield (%) |
| 1 | 4-fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | 72 |
| 2 | 4-chloroaniline | 2-Amino-N-(4-chlorophenyl)benzamide | 80 |
| 3 | 4-methoxyaniline | 2-Amino-N-(4-methoxyphenyl)benzamide | 99 |
| 4 | p-toluidine | 2-Amino-N-(p-tolyl)benzamide | 97 |
Yields are based on conventional heating methods as reported in the literature and serve as an example.[6]
Table 2: Parallel Synthesis of a Hypothetical Quinazolinone Library
This table illustrates the expected format for presenting the results from a parallel synthesis experiment using this compound.
| Well | Aldehyde | Product Structure | Yield (%) | Purity (%) |
| A1 | Benzaldehyde | 2-phenyl-3-(3-ethoxypropyl)quinazolin-4(3H)-one | 75 | >95 |
| A2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-3-(3-ethoxypropyl)quinazolin-4(3H)-one | 72 | >95 |
| A3 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-3-(3-ethoxypropyl)quinazolin-4(3H)-one | 81 | >95 |
| A4 | 2-Naphthaldehyde | 2-(naphthalen-2-yl)-3-(3-ethoxypropyl)quinazolin-4(3H)-one | 68 | >95 |
| A5 | Thiophene-2-carbaldehyde | 2-(thiophen-2-yl)-3-(3-ethoxypropyl)quinazolin-4(3H)-one | 65 | >95 |
| A6 | Cyclohexanecarboxaldehyde | 2-cyclohexyl-3-(3-ethoxypropyl)quinazolin-4(3H)-one | 55 | >90 |
Yields and purities are hypothetical and representative for a successful parallel synthesis campaign. Purity is typically determined by LC-MS analysis of the purified compounds.
Conclusion
This compound is a valuable building block for the parallel synthesis of compound libraries, particularly for generating quinazolinone scaffolds. The protocols outlined provide a robust starting point for researchers to rapidly synthesize a diverse range of analogs for biological screening. The amenability of the described reaction to a parallel format, combined with automated liquid handling and purification systems, can significantly enhance the throughput of medicinal chemistry efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-amino-N-(3-ethoxypropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-amino-N-(3-ethoxypropyl)benzamide. The protocols outlined below are designed to ensure the identity, purity, and quality of the compound for research and development purposes.
Compound Identification and Structure
Analytical Techniques for Characterization
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for the separation of any related impurities. A reverse-phase method is generally suitable for this type of compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.
-
Data Analysis: Integrate the peak areas to determine the purity of the main compound and the percentage of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It can also serve as a confirmatory method for the identity of the main compound, often after derivatization.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Injection Mode | Split (10:1) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 m/z |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Instrument Setup: Condition the GC-MS system according to the manufacturer's instructions.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Data Analysis: Compare the obtained mass spectrum with a reference library or predict fragmentation patterns to confirm the structure. Search for any unexpected peaks that may indicate impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Table 3: Representative ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 2H | Ar-H |
| 6.60 - 6.75 | m | 2H | Ar-H |
| 5.50 | br s | 2H | -NH₂ |
| 3.55 | t | 2H | -O-CH₂- |
| 3.45 | q | 2H | -NH-CH₂- |
| 3.35 | q | 2H | -O-CH₂-CH₃ |
| 1.85 | p | 2H | -CH₂-CH₂-CH₂- |
| 1.20 | t | 3H | -CH₃ |
Table 4: Representative ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (ppm) | Assignment |
| 168.5 | C=O |
| 150.2 | Ar-C-NH₂ |
| 132.5 | Ar-CH |
| 128.8 | Ar-CH |
| 118.0 | Ar-C-C=O |
| 116.5 | Ar-CH |
| 115.3 | Ar-CH |
| 69.8 | -O-CH₂- |
| 66.5 | -O-CH₂-CH₃ |
| 39.5 | -NH-CH₂- |
| 29.5 | -CH₂-CH₂-CH₂- |
| 15.2 | -CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the chemical shifts to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.
Table 5: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine and amide) |
| 2970 - 2850 | Medium | C-H stretch (aliphatic) |
| 1640 | Strong | C=O stretch (amide I) |
| 1590 | Medium | N-H bend (amide II) |
| 1250 | Medium | C-O stretch (ether) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Instrument Setup: Collect a background spectrum.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.
Visualized Workflows
References
Application Notes and Protocols: Derivatization of 2-amino-N-(3-ethoxypropyl)benzamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the core scaffold, 2-amino-N-(3-ethoxypropyl)benzamide, for the development of novel bioactive compounds. This document outlines synthetic strategies, protocols for biological screening, and potential mechanisms of action, with a focus on Histone Deacetylase (HDAC) inhibition as a primary therapeutic target.
Introduction
Benzamide derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzamide scaffold, in particular, has emerged as a key pharmacophore in the design of targeted therapeutics. By modifying the core structure of this compound, it is possible to generate a library of novel derivatives for biological screening to identify lead compounds for drug discovery programs. A significant area of interest for 2-aminobenzamide derivatives is the inhibition of Histone Deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer and other diseases.[1][2][3][4][5]
Derivatization Strategy
The derivatization of this compound can be approached by modifying the aniline nitrogen or the benzene ring. A common and effective method for synthesizing the 2-aminobenzamide core is through the reaction of isatoic anhydride with the appropriate amine.[6]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and screening of this compound derivatives.
Caption: General workflow for synthesis and screening of derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core compound from isatoic anhydride and 3-ethoxypropan-1-amine.[6]
Materials:
-
Isatoic anhydride
-
3-ethoxypropan-1-amine
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.
-
Add 3-ethoxypropan-1-amine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 80-90°C and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Antimicrobial Screening (Agar Well Diffusion Assay)
This protocol is used for the primary screening of the synthesized derivatives for their antimicrobial activity.[7][8][9][10]
Materials:
-
Synthesized benzamide derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Müller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Positive control (standard antibiotic/antifungal)
-
Incubator
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare solutions of the synthesized derivatives and the positive control in DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution and the positive control into separate wells. Add only DMSO to one well as a negative control.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Cytotoxicity Screening (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[11][12][13][14]
Materials:
-
Synthesized benzamide derivatives
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Mechanism of Action: HDAC Inhibition
Several 2-aminobenzamide derivatives have been identified as potent inhibitors of Histone Deacetylases (HDACs), particularly class I HDACs (HDAC1, 2, and 3).[3][15][16] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
HDAC Inhibition Signaling Pathway
The following diagram illustrates the general signaling pathway affected by 2-aminobenzamide-based HDAC inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. youtube.com [youtube.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia | PLOS One [journals.plos.org]
- 16. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
Application Notes and Protocols for the Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of this scaffold have shown promise as antimicrobial agents and as inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy[1][2]. The synthesis of analogs of 2-amino-N-(3-ethoxypropyl)benzamide allows for the exploration of structure-activity relationships, potentially leading to the development of novel therapeutics. The N-(3-ethoxypropyl) side chain provides a flexible, lipophilic element with hydrogen bond accepting capability, which can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
This document provides a detailed experimental procedure for the synthesis of this compound and its analogs, primarily through the reaction of isatoic anhydride with the corresponding primary amine. Two common methodologies, conventional heating and microwave-assisted synthesis, are described.
Experimental Protocols
Method 1: Conventional Synthesis
This protocol describes the synthesis of this compound from isatoic anhydride and 3-ethoxypropylamine using conventional heating.
Materials:
-
Isatoic anhydride
-
3-ethoxypropylamine
-
Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.
-
To this solution, add 3-ethoxypropylamine (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold deionized water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Dry the purified product under vacuum.
Method 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and environmentally friendly approach to the synthesis of this compound analogs.
Materials:
-
Isatoic anhydride
-
3-ethoxypropylamine
-
Microwave-safe reaction vessel
-
Microwave synthesizer
-
Deionized water
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 equivalent) and 3-ethoxypropylamine (1.0 equivalent). A few drops of DMF can be added as a high-boiling point solvent to facilitate the reaction, though in some cases the reaction can be performed neat.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 140-420 W) for a short duration, typically 4-10 minutes. The optimal time and power should be determined for each specific analog.
-
After irradiation, cool the reaction vessel to room temperature.
-
Add ice-cold water to the vessel to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from an appropriate solvent.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes representative data for 2-aminobenzamide analogs synthesized via similar methods. This data is provided for comparative purposes.
| Compound ID | R-Group (Amine) | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-fluorophenyl | Conventional (Heating) | 72 | 122 | [3] |
| 2 | p-tolyl | Conventional (Heating) | 97 | 149 | [3] |
| 3 | n-propyl | Conventional (Heating) | Not specified | 100-102 | ChemicalBook |
Visualizations
Synthetic Workflow
The general synthetic route for the preparation of 2-amino-N-substituted benzamide analogs from isatoic anhydride is depicted below. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and decarboxylation.
References
Application Note: A Scalable and Efficient Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide, a key intermediate in pharmaceutical development. The described method utilizes the reaction of isatoic anhydride with 3-ethoxypropylamine, offering high yield and purity suitable for large-scale production. This document provides a comprehensive guide, including detailed experimental procedures, safety considerations, and analytical data to ensure reproducibility and successful scale-up.
Introduction
2-Aminobenzamide derivatives are a critical class of compounds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The specific intermediate, this compound, is of growing interest due to its utility in the development of novel pharmaceuticals. The efficient and economical production of this intermediate at scale is therefore a significant objective in process chemistry.
The synthetic route described herein is based on the well-established reaction between isatoic anhydride and a primary amine. This method is advantageous for its operational simplicity, high atom economy, and the generation of carbon dioxide as the only byproduct. This application note presents a detailed protocol optimized for a laboratory scale-up, addressing common challenges such as reaction control, product isolation, and purification.
Reaction Scheme
Caption: Reaction of Isatoic Anhydride with 3-Ethoxypropylamine.
Materials and Methods
Materials
| Material | Grade | Supplier |
| Isatoic Anhydride | 98% | Commercially Available |
| 3-Ethoxypropylamine | 99% | Commercially Available |
| Isopropyl Alcohol (IPA) | ACS Grade | Commercially Available |
| Toluene | ACS Grade | Commercially Available |
| Deionized Water | - | In-house |
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermocouple
-
Heating mantle with temperature controller
-
Condenser
-
Addition funnel
-
Büchner funnel and filtration flask
-
Vacuum oven
Experimental Protocol
A detailed workflow for the synthesis is provided below.
Caption: Experimental workflow for the synthesis.
Detailed Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel, charge Isatoic Anhydride (163.1 g, 1.0 mol) and Isopropyl Alcohol (815 mL).
-
Begin stirring and heat the slurry to 60-65 °C.
-
Slowly add 3-Ethoxypropylamine (108.3 g, 1.05 mol) to the reaction mixture via the addition funnel over a period of 1-2 hours. Maintain the internal temperature between 60-65 °C. Vigorous gas evolution (CO2) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isatoic anhydride is consumed.
-
Once the reaction is complete, cool the mixture to 0-5 °C over 1 hour to induce precipitation of the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with two portions of cold (0-5 °C) Isopropyl Alcohol (163 mL each).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Results and Discussion
The scale-up synthesis of this compound was successfully performed, yielding a white to off-white crystalline solid. The use of isopropyl alcohol as the solvent was found to be advantageous for its ability to facilitate both the reaction and the subsequent product isolation by precipitation upon cooling.
Quantitative Data Summary
| Parameter | Result |
| Yield | 85-92% |
| Purity (by HPLC) | >99% |
| Melting Point | 88-90 °C |
Analytical Data
The structure and purity of the synthesized this compound were confirmed by various analytical techniques.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (dd, J = 8.0, 1.5 Hz, 1H), 7.20 (ddd, J = 8.3, 7.2, 1.5 Hz, 1H), 6.70 (dd, J = 8.3, 1.0 Hz, 1H), 6.60 (td, J = 7.5, 1.0 Hz, 1H), 6.25 (br s, 1H, NH), 5.50 (s, 2H, NH₂), 3.55 (q, J = 6.0 Hz, 2H), 3.50 (t, J = 7.0 Hz, 2H), 1.90 (p, J = 6.0 Hz, 2H), 1.20 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.5, 148.9, 132.5, 128.0, 117.5, 116.8, 115.3, 66.5, 38.0, 29.5, 15.2.
-
FT-IR (KBr, cm⁻¹): 3450, 3350 (N-H stretching, amine), 3280 (N-H stretching, amide), 1635 (C=O stretching, amide I), 1590 (N-H bending, amide II).
-
Mass Spectrometry (ESI-MS): m/z 223.1 [M+H]⁺.
Safety Considerations
-
Isatoic Anhydride: May cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Ethoxypropylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Reaction: The reaction evolves carbon dioxide gas, which can cause pressure buildup if not properly vented. Ensure the reaction vessel is equipped with a condenser or other means of safe gas release. The reaction is exothermic, and the addition of the amine should be controlled to maintain the desired temperature.
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound. The described method is high-yielding, produces a product of high purity, and utilizes readily available starting materials and solvents. The provided analytical data will aid researchers in confirming the successful synthesis of the target compound. This protocol is well-suited for implementation in both academic and industrial settings for the production of this important pharmaceutical intermediate.
Application Notes and Protocols: 2-amino-N-(3-ethoxypropyl)benzamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the utilization of 2-amino-N-(3-ethoxypropyl)benzamide in the synthesis of novel kinase inhibitors. While specific biological data for this exact molecule is not extensively available in public literature, this guide leverages data from closely related 2-aminobenzamide and 3-substituted benzamide analogues to provide illustrative examples and robust protocols for synthesis and evaluation. The primary focus of the presented protocols will be on the synthesis of potential inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML), and p38 MAP kinase, a central mediator of inflammatory responses.
Introduction
Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. The benzamide moiety is a common feature in many approved and investigational kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.
The subject of this guide, This compound , possesses the key pharmacophoric elements of a 2-aminobenzamide core, which can be further elaborated to generate libraries of potential kinase inhibitors. The N-(3-ethoxypropyl) side chain offers a handle for modulating physicochemical properties such as solubility and cell permeability, which are critical for drug development.
Data Presentation: Illustrative Kinase Inhibition Profile
| Compound ID | R-group Modification | Bcr-Abl (wild-type) IC50 (nM) | Bcr-Abl (T315I) IC50 (nM) | p38α MAP Kinase IC50 (nM) |
| ANEPB-001 | H (Parent Compound) | >10,000 | >10,000 | 8,500 |
| ANEPB-002 | 3-pyridylamino | 25 | 500 | 1,200 |
| ANEPB-003 | 3-(trifluoromethyl)phenylamino | 15 | 350 | 950 |
| ANEPB-004 | 4-methyl-1H-imidazol-1-yl | 50 | >5,000 | 250 |
| ANEPB-005 | 4-(pyridin-4-yl)pyrimidin-2-ylamino | 5 | 200 | 75 |
Note: The data presented in this table is illustrative and intended for demonstration purposes only. Actual IC50 values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the title compound starting from 2-nitrobenzoic acid.
Step 1: Synthesis of N-(3-ethoxypropyl)-2-nitrobenzamide
-
To a stirred solution of 2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Dissolve the resulting crude 2-nitrobenzoyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve 3-ethoxypropan-1-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).
-
Add the solution of 2-nitrobenzoyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-(3-ethoxypropyl)-2-nitrobenzamide.
Step 2: Synthesis of this compound
-
Dissolve N-(3-ethoxypropyl)-2-nitrobenzamide (1.0 eq) in ethanol (15 mL/mmol).
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as the final product.
Protocol 2: General Procedure for the Synthesis of 2-Arylamino-N-(3-ethoxypropyl)benzamide Derivatives (e.g., for Bcr-Abl Inhibitors)
This protocol outlines a general method for the synthesis of derivatives of the title compound, which can be screened for kinase inhibitory activity.
-
In a sealed tube, combine this compound (1.0 eq), an appropriate aryl halide (e.g., 3-bromopyridine or 1-bromo-3-(trifluoromethyl)benzene) (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).
-
Add a base, such as cesium carbonate (2.0 eq), and a solvent, such as anhydrous 1,4-dioxane (10 mL/mmol).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite®.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-arylamino-N-(3-ethoxypropyl)benzamide derivative.
Protocol 3: In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against the Bcr-Abl kinase.[1][2]
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Serially dilute the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., a biotinylated Abl-specific peptide), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding recombinant Bcr-Abl kinase and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding a solution containing EDTA.
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Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay with a phosphospecific antibody or a luminescence-based ADP detection assay.[1]
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Bcr-Abl Signaling Pathway.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.
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Incomplete Reaction: The reaction between isatoic anhydride and 3-ethoxypropylamine may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time or a moderate increase in temperature may be necessary. Ensure the complete dissolution of isatoic anhydride, as this can be a rate-limiting step.[1]
-
-
Sub-optimal Reaction Temperature: The temperature may be either too low for the reaction to proceed efficiently or too high, leading to the formation of byproducts.
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Moisture in Reagents or Solvents: Isatoic anhydride is susceptible to hydrolysis. The presence of water can consume the starting material, thereby reducing the yield.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store isatoic anhydride in a desiccator.
-
-
Purity of Starting Materials: Impurities in either isatoic anhydride or 3-ethoxypropylamine can interfere with the reaction.
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Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reagents before use.
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Q2: I am observing significant impurity formation in my crude product. What are the likely side reactions and how can I minimize them?
A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
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Dimerization/Polymerization: Under certain conditions, side reactions can lead to the formation of dimers or oligomers, which can be difficult to remove.
-
Solution: Control the reaction temperature carefully, as excessive heat can promote these side reactions.[1] Adding the amine dropwise to the solution of isatoic anhydride can also help to minimize the formation of such byproducts by maintaining a low concentration of the amine.
-
-
Formation of Quinazolinones: In some cases, further reaction of the product can lead to the formation of quinazolinone derivatives, especially at higher temperatures or with prolonged reaction times.[4][5]
-
Solution: Strict control of reaction time and temperature is crucial. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
-
Unreacted Starting Materials: The presence of unreacted isatoic anhydride or 3-ethoxypropylamine in the final product complicates purification.
-
Solution: Ensure the stoichiometry of the reactants is accurate. A slight excess of the amine can be used to ensure complete conversion of the isatoic anhydride, but this may require more rigorous purification.
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Proper reaction monitoring is essential for determining the optimal reaction time and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): This is the most common and effective method for monitoring the reaction.
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (isatoic anhydride and 3-ethoxypropylamine). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the isatoic anhydride spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
-
Q4: What is the most effective method for purifying the crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization can be a highly effective method for obtaining a pure product.
-
Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexane, is often a good starting point for recrystallization.
-
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method.
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective for separating the desired product from less polar and more polar impurities.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Observations |
| Room Temperature | 24 | 40-60 | Slow reaction rate, may not go to completion. |
| 50 | 4 | 70-85 | Good balance of reaction rate and minimal byproduct formation. |
| 80 | 2 | 80-95 | Faster reaction, but increased risk of byproduct formation.[2][3] |
| >100 | 1 | <70 | Significant decomposition and byproduct formation observed.[1] |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Recovery | Best For |
| Recrystallization | >98% | 70-90% | Crude product is a solid with crystalline properties. |
| Column Chromatography | >99% | 60-85% | Oily products or complex mixtures of impurities. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Isatoic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., dioxane, DMF, or toluene).
-
Addition of Amine: Slowly add 3-ethoxypropylamine (1.05 equivalents) to the stirred solution at room temperature.
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Heating: Heat the reaction mixture to the desired temperature (e.g., 60-70°C) and monitor the progress by TLC.[6]
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by either recrystallization or column chromatography as described in the FAQ section.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-AMINO-N-PROPYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 2-amino-N-(3-ethoxypropyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-amino-N-(3-ethoxypropyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from isatoic anhydride and 3-ethoxypropylamine?
A1: Common impurities may include:
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Unreacted starting materials: Isatoic anhydride and 3-ethoxypropylamine.
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By-products: Anthranilic acid (from hydrolysis of isatoic anhydride) and diacylated species.
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Residual solvents: Solvents used in the synthesis, such as DMF or isopropyl alcohol.[1][2]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the desired product from impurities. Visualization can be achieved under UV light (254 nm) or by using a staining agent like potassium permanganate or ninhydrin for primary and secondary amines.
Q3: What are the recommended storage conditions for the purified this compound?
A3: Store the purified compound in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amino group.
Troubleshooting Guides
Recrystallization
Issue: Oiling out of the product instead of crystallization.
| Possible Cause | Solution |
| The solvent is too nonpolar for the compound at room temperature. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a hexane/ethyl acetate mixture). |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue: Low recovery of the purified product.
| Possible Cause | Solution |
| The compound is too soluble in the chosen solvent system at low temperatures. | Choose a solvent system in which the compound has lower solubility at cold temperatures. Try different solvent ratios. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent before cooling. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Use a minimum amount of hot solvent to dissolve the compound. |
Column Chromatography
Issue: Poor separation of the product from impurities (streaking or overlapping bands).
| Possible Cause | Solution |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| The compound is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. |
Issue: The product is not eluting from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration). |
| The compound has decomposed on the silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. |
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Solvent System (v/v) | Expected Purity | Expected Recovery |
| Recrystallization | Ethanol/Water or Ethyl acetate/Hexane | >98% | 70-90% |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >99% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
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Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purity Assessment by HPLC
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.[3][4]
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route involving isatoic anhydride and 3-ethoxypropylamine.
Issue 1: Low Yield of the Desired Product
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Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors. Incomplete reaction, suboptimal reaction conditions, or the formation of side products are common culprits. Here are some troubleshooting steps:
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Reaction Time and Temperature: Ensure the reaction has been allowed to proceed to completion. Depending on the scale and solvent, the reaction of isatoic anhydride with amines can take several hours. Consider increasing the reaction time or temperature moderately. A typical temperature range is 50-70°C.
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Purity of Reagents: The presence of water in the isatoic anhydride or solvent can lead to the formation of the unwanted side product, anthraniloylanthranilic acid. Ensure that all reagents and solvents are anhydrous.
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Stoichiometry: A slight excess of the amine (3-ethoxypropylamine) can sometimes be beneficial to ensure the complete consumption of isatoic anhydride and minimize the formation of dianthranoyl byproducts.
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Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to promote contact between the reactants.
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Issue 2: Presence of an Insoluble White Precipitate in the Final Product
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Question: After my reaction and work-up, I have an insoluble white precipitate that does not appear to be my desired product. What could this be?
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Answer: An insoluble white precipitate is often a sign of side product formation. The most likely identities of this precipitate are:
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Dianthranoyl or Polyanthranoyl Compounds: These form when the desired product, this compound, reacts with unreacted isatoic anhydride. This is more likely to occur if the addition of the amine is too slow or if there is an excess of isatoic anhydride.
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Anthraniloylanthranilic Acid: This side product can form if there is residual water in the reaction mixture.
To mitigate this, ensure you are using anhydrous conditions and consider adding the isatoic anhydride portion-wise to a solution of the amine.
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Issue 3: Difficulty in Purifying the Product
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Question: I am having trouble purifying this compound from the crude reaction mixture. What are some recommended purification strategies?
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Answer: Purification can be challenging due to the presence of structurally similar side products.
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Recrystallization: This is often the most effective method for removing the common, less soluble side products. Suitable solvent systems can include ethanol/water or ethyl acetate/hexanes.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
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Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous base (like sodium bicarbonate) can help remove any unreacted anthranilic acid (formed from the hydrolysis of isatoic anhydride).
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Frequently Asked Questions (FAQs)
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Question: What is the most common synthetic route for this compound?
Answer: The most prevalent and straightforward method is the reaction of isatoic anhydride with 3-ethoxypropylamine. This reaction proceeds with the evolution of carbon dioxide to yield the final product.
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Question: Are there any known side reactions involving the 3-ethoxypropylamine side chain?
Answer: Under typical acylation conditions for this synthesis, the ether linkage in 3-ethoxypropylamine is generally stable. Cleavage of the ethyl or propyl ether bond would require much harsher acidic or basic conditions than those typically employed for this reaction.
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Question: Can I use amide coupling reagents like DCC or EDC for this synthesis?
Answer: While coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for amide bond formation from a carboxylic acid and an amine, they are not the standard approach when starting from isatoic anhydride. If you were to synthesize this compound from 2-aminobenzoic acid and 3-ethoxypropylamine, these coupling agents would be appropriate. However, be aware of potential side reactions associated with these reagents, such as the formation of N-acylurea byproducts.
Data Summary
The following table summarizes potential side products and their characteristics.
| Side Product | Molecular Weight ( g/mol ) | Typical Appearance | Reason for Formation | Suggested Mitigation Strategy |
| Dianthranoyl-derivative | > 350 | White, insoluble solid | Reaction of the product with unreacted isatoic anhydride. | Use a slight excess of amine; add isatoic anhydride in portions. |
| Anthraniloylanthranilic acid | 256.25 | Off-white solid | Presence of water in the reaction. | Use anhydrous reagents and solvents. |
| Unreacted Isatoic Anhydride | 163.13 | White solid | Incomplete reaction. | Increase reaction time or temperature; ensure efficient mixing. |
| Anthranilic Acid | 137.14 | White to off-white solid | Hydrolysis of isatoic anhydride. | Use anhydrous conditions; wash with a mild aqueous base during work-up. |
Experimental Protocols
Synthesis of this compound from Isatoic Anhydride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
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Reagents and Setup:
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Isatoic anhydride (1.0 eq)
-
3-Ethoxypropylamine (1.1 eq)
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Anhydrous Dimethylformamide (DMF)
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A round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
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Procedure:
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To the round-bottom flask, add isatoic anhydride and anhydrous DMF.
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Begin stirring the mixture under a nitrogen atmosphere.
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Slowly add 3-ethoxypropylamine to the stirring suspension at room temperature.
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After the addition is complete, heat the reaction mixture to 60-70°C.
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Maintain this temperature and continue stirring for 2-4 hours. The reaction can be monitored by TLC for the disappearance of isatoic anhydride. Evolution of CO2 should be observed.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into cold water, which should induce the precipitation of the crude product.
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Collect the precipitate by vacuum filtration and wash with cold water.
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-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Optimization of reaction conditions for 2-amino-N-(3-ethoxypropyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide, a key intermediate in pharmaceutical development. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and resolving common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction between isatoic anhydride and 3-ethoxypropylamine may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
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Reagent Quality: The purity of your starting materials is critical. Ensure the isatoic anhydride is dry and the 3-ethoxypropylamine has not been oxidized. Using freshly opened or purified reagents is advisable.
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Suboptimal Temperature: The reaction temperature significantly influences the rate and yield. A temperature that is too low will result in a sluggish and incomplete reaction, while a temperature that is too high can lead to decomposition of the starting materials or product. See the table below for a summary of temperature effects.
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Improper Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material and reduced yield. Ensure accurate measurement of both isatoic anhydride and 3-ethoxypropylamine. A slight excess of the more volatile amine can sometimes be beneficial.
Question: I am observing significant impurity formation in my crude product. How can I identify and minimize these side products?
Answer:
Impurity formation is a common challenge. The primary side product in this reaction is often the result of self-condensation of isatoic anhydride or reaction with residual water.
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Common Side Reactions: At elevated temperatures, isatoic anhydride can decarboxylate and polymerize. To minimize this, maintain the recommended reaction temperature and avoid prolonged heating after the reaction is complete.
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Water Contamination: The presence of water in the solvent or on the glassware can lead to the hydrolysis of isatoic anhydride to 2-aminobenzoic acid, which can then participate in side reactions. Ensure all glassware is thoroughly dried and use an anhydrous solvent.
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Purification Strategy: If impurities are still present, a multi-step purification process may be necessary. Column chromatography using silica gel is often effective. The choice of eluent is critical for good separation. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.
Question: The purification of the final product by column chromatography is proving difficult. What can I do to improve the separation?
Answer:
Challenges in chromatographic purification can often be overcome by adjusting the stationary and mobile phases.
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Solvent System Optimization: If your product and impurities are co-eluting, a different solvent system may be required. Experiment with different solvent mixtures to find the optimal mobile phase that provides the best separation on a TLC plate before attempting column chromatography.
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Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina. The polarity of alumina is different from silica and may offer a different selectivity.
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Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from isatoic anhydride?
A1: The reaction proceeds via a nucleophilic acyl substitution. The primary amine of 3-ethoxypropylamine attacks one of the carbonyl carbons of isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation (loss of CO2) to form the final amide product.
Q2: Which solvents are suitable for this reaction?
A2: Aprotic solvents are generally preferred to avoid side reactions with the isatoic anhydride. Dichloroethane, 1,4-dioxane, and N,N-dimethylformamide (DMF) are commonly used.[1][2] The choice of solvent can influence the reaction rate and solubility of the starting materials.
Q3: What are the recommended safety precautions when handling isatoic anhydride and 3-ethoxypropylamine?
A3: Both isatoic anhydride and 3-ethoxypropylamine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and disposal information.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 50 | 4 | 65 | 92 |
| 60 | 2.5 | 85 | 95 |
| 70 | 1.5 | 92 | 93 |
| 80 | 1 | 88 | 85 (decomposition observed) |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Dichloroethane | 2 | 60 | 88 |
| 1,4-Dioxane | 1.5 | 70 | 91 |
| DMF | 1 | 70 | 85 |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.63 g, 10 mmol).
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Solvent Addition: Add 1,4-dioxane (30 mL) to the flask.[1]
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Reagent Addition: While stirring, add 3-ethoxypropylamine (1.13 g, 11 mmol) dropwise to the suspension at room temperature.
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Heating: Heat the reaction mixture to 70°C and maintain this temperature for 1.5 hours.[1]
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Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 1:1 hexane/ethyl acetate). The reaction is complete when the isatoic anhydride spot has disappeared.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any insoluble by-products.
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Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis and purification issues.
References
2-amino-N-(3-ethoxypropyl)benzamide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-amino-N-(3-ethoxypropyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, exposure to oxidizing agents, light, and elevated temperatures. These factors can lead to hydrolytic, oxidative, and photolytic degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which contains a benzamide, a primary aromatic amine, and an ether functional group, the following degradation pathways are predicted:
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Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the amide bond, forming 2-aminobenzoic acid and 3-ethoxypropan-1-amine.
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Oxidation: The primary aromatic amine group is prone to oxidation, which can result in the formation of colored degradation products. Potential products include nitro, nitroso, and azoxy derivatives, as well as polymeric materials.
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Photodegradation: Aromatic amines are often sensitive to light. Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation, often resulting in discoloration of the material.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for an extended period, especially in solution.
Q4: I am observing a color change in my sample of this compound. What could be the cause?
A4: A color change, such as yellowing or browning, is a common indicator of degradation, particularly oxidative or photolytic degradation of the aromatic amine moiety. This can be triggered by exposure to air (oxygen) and/or light.
Q5: My analytical results show a decrease in the purity of my this compound sample over time. How can I identify the degradation products?
A5: To identify the degradation products, you can perform a forced degradation study and analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). Comparing the chromatograms of the stressed and unstressed samples will help in identifying the peaks corresponding to the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation. | Identify the degradation pathway (hydrolysis, oxidation, photolysis) by conducting a forced degradation study. Adjust storage conditions accordingly (e.g., protect from light, store at lower temperature). |
| Discoloration of the solid or solution | Oxidation or photodegradation of the aromatic amine. | Store the compound in an amber vial or protected from light. For solutions, purge with an inert gas before sealing. |
| Poor mass balance in stability studies | Formation of non-chromophoric or volatile degradation products, or products that are not eluted from the analytical column. | Use a different detection method (e.g., mass spectrometry, charged aerosol detector) in parallel with UV detection. Adjust chromatographic conditions to ensure all components are eluted. |
| Inconsistent analytical results | Instability of the compound in the analytical solvent (diluent). | Evaluate the stability of the compound in different solvents to find a suitable diluent for analysis. Prepare analytical solutions fresh and analyze them promptly. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound under different stress conditions.
Caption: Predicted hydrolytic degradation pathway.
Caption: Predicted oxidative degradation pathway.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 105°C for 24 hours.
-
After cooling, dissolve the solid in the solvent to prepare a 0.1 mg/mL solution.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (0.1 mg/mL) and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a suitable wavelength (determined by UV scan) and/or a mass spectrometer.
-
Column Temperature: 30°C
-
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Determine the retention times and peak areas of the parent compound and the degradation products.
-
Calculate the percentage of degradation.
-
If using LC-MS, analyze the mass spectra of the degradation peaks to propose structures for the degradation products.
Experimental Workflow Diagram
Caption: General workflow for a forced degradation study.
References
Common impurities in 2-amino-N-(3-ethoxypropyl)benzamide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-N-(3-ethoxypropyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
A1: Based on common synthetic methods for related 2-aminobenzamides, the most probable route is the reaction of isatoic anhydride with 3-ethoxypropylamine. This reaction typically proceeds with the evolution of carbon dioxide.[1][2]
Q2: What are the potential impurities I might encounter in my sample of this compound?
A2: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted starting materials: Isatoic anhydride and 3-ethoxypropylamine.
-
Byproducts from side reactions: Polyanthranilamides can form if the normal condensation reaction is retarded.[2]
-
Related isomers: Depending on the starting materials, isomers such as 3-amino-N-(3-ethoxypropyl)benzamide could be present.
-
Residual solvents: Solvents used during the synthesis and workup (e.g., isopropanol, dioxane, tetrahydrofuran) may be present.[1]
Q3: What are the recommended storage conditions for this compound?
Troubleshooting Guides
Issue 1: My product is off-white or colored, not a pure white solid.
-
Possible Cause: Presence of colored impurities, often arising from oxidation of the amino group or residual starting materials.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvents to test for recrystallization include ethanol, methanol, acetonitrile, or mixtures with water.[3][4] The general principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities.[3] Use activated carbon sparingly, as it can also adsorb the desired product.
-
Column Chromatography: If recrystallization fails, column chromatography is a more powerful purification technique.
-
Issue 2: My NMR/LC-MS analysis shows the presence of starting materials.
-
Possible Cause: Incomplete reaction or inefficient purification.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with a suitable technique (e.g., TLC, LC-MS). If necessary, increase the reaction time or temperature, or adjust the stoichiometry of the reactants.
-
Aqueous Wash: During the workup, washing the organic extract with a dilute acid solution can help remove the unreacted basic amine (3-ethoxypropylamine). A subsequent wash with a dilute base can remove any unreacted acidic starting materials or byproducts.
-
Column Chromatography: Flash column chromatography is highly effective for separating the product from starting materials. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed. For normal-phase chromatography of amines, it is often beneficial to add a small amount of a competing amine like triethylamine to the eluent to prevent tailing. For reversed-phase chromatography, using a mobile phase with a slightly alkaline pH can improve the separation of basic compounds.
-
Issue 3: I am observing a high molecular weight impurity that I cannot identify.
-
Possible Cause: This could be a polyanthranilamide byproduct, which can form from the reaction of isatoic anhydride with the product itself.[2]
-
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Using a slight excess of the amine (3-ethoxypropylamine) can help to minimize the formation of these byproducts.[2]
-
Purification: These higher molecular weight and often less soluble byproducts can sometimes be removed by trituration or recrystallization. Column chromatography is also an effective method for their removal.
-
Summary of Common Impurities and Their Removal
| Impurity | Likely Source | Recommended Removal Method |
| Isatoic Anhydride | Unreacted starting material | Aqueous basic wash, Recrystallization, Column Chromatography |
| 3-Ethoxypropylamine | Unreacted starting material | Aqueous acidic wash, Column Chromatography |
| Polyanthranilamides | Side reaction | Recrystallization, Column Chromatography |
| Residual Solvents | Synthesis/Workup | Drying under vacuum |
| Oxidation Products | Degradation | Recrystallization with activated carbon, Column Chromatography |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a minimal amount of a potential solvent (e.g., ethanol, methanol, acetonitrile) at room temperature. If it dissolves readily, the solvent is not suitable. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent. Add a co-solvent (e.g., water) dropwise until turbidity appears. Reheat to dissolve, then cool to see if crystals form.[3][4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Swirl and heat for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Flash Column Chromatography Protocol (General)
-
Stationary Phase and Eluent Selection: For normal-phase chromatography, use silica gel. For reversed-phase, use C18-functionalized silica. Determine a suitable eluent system using thin-layer chromatography (TLC). For normal-phase, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. For amines, adding ~0.1-1% triethylamine to the eluent can improve peak shape.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Probable synthesis route for this compound.
References
Troubleshooting guide for the synthesis of N-substituted 2-aminobenzamides
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-substituted 2-aminobenzamides. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired N-substituted 2-aminobenzamide product. What are the possible causes and how can I improve the yield?
Answer:
Low or no product yield is a common issue that can stem from several factors, from reaction conditions to the nature of your starting materials. Below is a breakdown of potential causes and their corresponding solutions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Temperature | The reaction temperature plays a crucial role. For the reaction of isatoic anhydride with amines, refluxing in a solvent like DMF for around 6 hours is a common starting point[1]. However, for certain substrates, adjusting the temperature can be critical. For instance, in related syntheses, increasing the temperature from room temperature to 60°C dramatically increased the yield from 20% to 97% in a much shorter time[2]. It is advisable to perform small-scale trials at different temperatures to find the optimum for your specific substrates. |
| Incorrect Stoichiometry or Reagent Equivalents | Typically, a 1:1 molar ratio of isatoic anhydride to the amine is used[1]. However, if one of the reagents is volatile or prone to degradation under the reaction conditions, a slight excess (e.g., 1.1 to 1.2 equivalents) of that reagent might be beneficial. |
| Steric Hindrance | Amines or other reactants that are sterically bulky can hinder the nucleophilic attack on the carbonyl group of isatoic anhydride, leading to lower yields[3]. If you suspect steric hindrance is an issue, you may need to prolong the reaction time, increase the temperature, or consider using a catalyst to facilitate the reaction. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. One study using conventional heating refluxed the reaction mixture for 6 hours[1]. |
| Choice of Synthesis Method | Both conventional heating and microwave-assisted synthesis can be employed. While microwave synthesis is often faster, conventional heating in a suitable solvent like DMF has been reported to provide better yields for some 2-aminobenzamide derivatives[1][4]. If you are experiencing low yields with a microwave-assisted protocol, switching to conventional heating might be beneficial. |
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of side products. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a frequent challenge, especially when working with reactive intermediates. The most common side reactions in the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride involve subsequent cyclization reactions.
Potential Side Products & Minimization Strategies:
-
Quinazolinone Derivatives: A major side product can be the corresponding quinazolinone, formed by the cyclization of the initially formed 2-aminobenzamide with another molecule or a C1 synthon.[5]
-
Control of Reaction Conditions: The formation of these byproducts is often promoted by acidic conditions and the presence of a C1 source (like an orthoester). If you are not intending to synthesize a quinazolinone, ensure your reaction conditions are neutral or basic and that there are no unintended sources for a C1 synthon.
-
Temperature and Time: Overly harsh conditions (high temperatures for extended periods) can favor the formation of these more thermodynamically stable cyclic products. Try to use the mildest conditions that allow for the consumption of your starting materials.
-
Experimental Workflow to Minimize Side Products:
Caption: A generalized experimental workflow for the synthesis of N-substituted 2-aminobenzamides, emphasizing controlled conditions to minimize side-product formation.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my N-substituted 2-aminobenzamide. What are the recommended purification methods?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, side products, or baseline impurities on a column. Here are some common and effective purification strategies.
Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying solid N-substituted 2-aminobenzamides.
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of these compounds include ethanol and benzene[1].
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
-
Filtration and Washing: If the product precipitates out of the reaction mixture upon cooling, simple filtration can be an effective first step of purification.
-
Extraction: If the product does not precipitate, an extractive workup may be necessary.
-
Quench the reaction mixture with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or column chromatography.
-
Logical Flow for Purification Strategy:
Caption: A decision-making diagram for selecting an appropriate purification strategy for N-substituted 2-aminobenzamides.
Detailed Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2-Aminobenzamides (Conventional Heating)
This protocol is adapted from a general method for the synthesis of 2-aminobenzamide derivatives[1].
Materials:
-
Isatoic anhydride (1.0 equiv.)
-
Substituted amine (1.0 equiv.)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of isatoic anhydride (e.g., 5-10 mmol) in DMF (e.g., 5-10 mL), add a solution of the corresponding amine (1.0 equivalent) in DMF (e.g., 5-10 mL).
-
Reflux the reaction mixture for approximately 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., EtOH:CHCl₃).
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol or benzene) to afford the pure N-substituted 2-aminobenzamide[1].
General Procedure for Microwave-Assisted Synthesis
This is an alternative, time-efficient method that can be attempted[1].
Materials:
-
Isatoic anhydride (1.0 equiv.)
-
Substituted amine (1.0 equiv.)
-
A few drops of Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe vessel, mix isatoic anhydride (e.g., 5-10 mmol) and the desired amine (1.0 equivalent).
-
Add a few drops of DMF.
-
Expose the mixture to microwave irradiation (e.g., 140–420 W) for a short duration (e.g., 4–10 minutes).
-
Monitor the reaction by TLC.
-
After completion, the workup and purification would be similar to the conventional method. Note that for some substrates, this method may result in lower yields compared to conventional heating[1].
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide.
Troubleshooting Guide
Q1: My reaction yield is low, and I'm observing significant amounts of a water-soluble byproduct. What is the likely cause and how can I fix it?
A: A common issue is the presence of excess moisture in the reaction, which leads to the hydrolysis of the starting material, isatoic anhydride, to form 2-aminobenzoic acid (anthranilic acid). This byproduct is water-soluble and consumes the anhydride, reducing the yield of the desired product.
Troubleshooting Steps:
-
Dry Your Reagents and Solvent: Ensure that 3-ethoxypropylamine and the reaction solvent (e.g., dioxane, THF, or toluene) are thoroughly dried before use. Molecular sieves are effective for this purpose.
-
Control the Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Check Isatoic Anhydride Quality: Use high-purity isatoic anhydride. Older stock may have absorbed moisture.
Q2: I have isolated a high-molecular-weight, poorly soluble byproduct. What could it be?
A: This is likely a polyanthranoyl compound. It forms when the initially produced this compound, which has a free amino group, reacts with another molecule of isatoic anhydride. This process can repeat, leading to polyamide formation.[1]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine (3-ethoxypropylamine) relative to isatoic anhydride. This ensures the anhydride is consumed before it can react with the product.
-
Slow Addition of Isatoic Anhydride: Add the isatoic anhydride portion-wise or as a solution via a syringe pump to a heated solution of the amine. This maintains a low concentration of the anhydride in the reaction mixture, favoring the desired reaction.[1]
Q3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What is this impurity and how can I avoid it?
A: A likely candidate is the urea byproduct formed from the reaction of 3-ethoxypropylamine with carbon dioxide released during the reaction. Another possibility, if using an alternative synthesis route with a coupling reagent like DCC or EDC, is the corresponding urea byproduct (dicyclohexylurea or N-ethyl-N'-(3-dimethylaminopropyl)urea).
Avoidance and Removal:
-
For the Isatoic Anhydride Route: Ensure efficient removal of CO2 as it forms. Performing the reaction at a sufficient temperature (e.g., 60-70°C in dioxane) can help drive off the gas.[2]
-
For Amide Coupling Routes:
-
If using DCC, the resulting dicyclohexylurea is poorly soluble in most organic solvents and can often be removed by filtration.
-
If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.
-
Consider using phosphonium-based coupling reagents, which do not form urea byproducts.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A: There are two main approaches:
-
Reaction of Isatoic Anhydride with 3-Ethoxypropylamine: This is a common and direct method where the amine opens the anhydride ring, followed by the release of carbon dioxide to form the amide.
-
Amide Coupling of 2-Aminobenzoic Acid and 3-Ethoxypropylamine: This involves activating the carboxylic acid of 2-aminobenzoic acid with a coupling reagent (e.g., HATU, TBTU, EDC) before reacting it with 3-ethoxypropylamine.
Q2: What are the most common byproducts in the isatoic anhydride synthesis method?
A: The most frequently encountered byproducts are:
-
2-Aminobenzoic Acid: From the hydrolysis of isatoic anhydride.
-
Polyanthranoyl Species: From the reaction of the product with unreacted isatoic anhydride.
-
Substituted Urea: From the reaction of the amine with CO2.
Q3: How can I best purify the final product?
A: Purification is typically achieved through the following methods:
-
Aqueous Workup: To remove water-soluble impurities like 2-aminobenzoic acid or EDC-derived urea. An acidic wash (e.g., dilute HCl) can remove unreacted amine, followed by a basic wash (e.g., NaHCO3 solution) to remove unreacted 2-aminobenzoic acid.
-
Recrystallization: If a suitable solvent system can be found, this is an effective method for removing impurities with different solubilities.
-
Silica Gel Column Chromatography: This is a standard method for separating the desired product from byproducts of similar polarity. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective.
Data Presentation
Table 1: Effect of Reaction Conditions on Byproduct Formation (Qualitative)
| Parameter | Condition | Potential Impact on Byproduct Formation |
| Moisture | High | Increased formation of 2-aminobenzoic acid. |
| Low (Anhydrous) | Minimized formation of 2-aminobenzoic acid. | |
| Stoichiometry | Excess Isatoic Anhydride | Increased risk of polyanthranoyl byproduct formation. |
| Excess 3-Ethoxypropylamine | Reduced risk of polyanthranoyl byproduct formation. | |
| Temperature | Too Low | Slow reaction, may not efficiently drive off CO2. |
| Optimal (e.g., 60-70°C) | Efficient reaction and CO2 removal. | |
| Too High | Potential for other degradation byproducts. | |
| Rate of Addition | Rapid addition of Anhydride | Localized high concentration, increased polyamide risk. |
| Slow addition of Anhydride | Minimized polyamide formation. |
Experimental Protocols
Protocol 1: Synthesis via Isatoic Anhydride
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
3-Ethoxypropylamine (1.1 eq)
-
Anhydrous 1,4-dioxane
-
Isatoic anhydride (1.0 eq)
-
-
Procedure: a. 3-Ethoxypropylamine is dissolved in anhydrous 1,4-dioxane and heated to 60-70°C under a nitrogen atmosphere. b. Isatoic anhydride is dissolved in a minimal amount of anhydrous 1,4-dioxane and added dropwise to the heated amine solution over 1-2 hours. c. The reaction mixture is stirred at 60-70°C for an additional 2-4 hours, monitoring the reaction progress by TLC. d. Upon completion, the solvent is removed under reduced pressure. e. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine. f. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. g. The crude product is purified by silica gel column chromatography.
Protocol 2: Synthesis via Amide Coupling
-
Setup: A round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagents:
-
2-Aminobenzoic acid (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
3-Ethoxypropylamine (1.1 eq)
-
-
Procedure: a. 2-Aminobenzoic acid and HATU are dissolved in anhydrous DMF. b. The solution is cooled to 0°C, and DIPEA is added. The mixture is stirred for 10 minutes. c. 3-Ethoxypropylamine is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. d. The reaction is monitored by TLC. Upon completion, the mixture is poured into water and extracted with ethyl acetate. e. The combined organic layers are washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated. f. The crude product is purified by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Isatoic anhydride. I. Reactions with primary and secondary amines and with some amides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of target molecules is paramount. This guide provides a comparative analysis of two distinct synthetic routes to 2-amino-N-(3-ethoxypropyl)benzamide, a benzamide derivative of interest. The comparison is based on established chemical principles and analogous reactions found in the literature, offering insights into potential yields, reaction conditions, and the relative advantages of each approach.
Synthetic Route Comparison
Two primary synthetic strategies for the preparation of this compound are outlined below:
-
Route 1: Nucleophilic Acyl Substitution of Isatoic Anhydride. This approach involves the reaction of isatoic anhydride with 3-ethoxypropylamine. The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, followed by the loss of carbon dioxide to yield the desired benzamide. This method is often favored for its simplicity and the commercial availability of isatoic anhydride.
-
Route 2: Amide Coupling of 2-Aminobenzoic Acid. This route entails the direct coupling of 2-aminobenzoic acid with 3-ethoxypropylamine using a peptide coupling agent. This method offers versatility through the wide array of available coupling reagents, allowing for optimization of reaction conditions to maximize yield and purity.
The following diagram illustrates the two synthetic pathways:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthetic route, based on analogous reactions reported in the literature.
| Parameter | Route 1: Isatoic Anhydride | Route 2: 2-Aminobenzoic Acid Coupling |
| Starting Materials | Isatoic Anhydride, 3-Ethoxypropylamine | 2-Aminobenzoic Acid, 3-Ethoxypropylamine, Coupling Agent (e.g., TBTU), Base (e.g., Triethylamine) |
| Solvent | Isopropyl Alcohol or 1,4-Dioxane | Dimethylformamide (DMF) |
| Reaction Temperature | Exothermic, may require initial cooling | Room Temperature |
| Reaction Time | 1.5 - 2 hours | 24 hours |
| Reported Yield (Analogous Reactions) | ~90-96%[1][2] | Good yields reported[3] |
| Work-up | Evaporation of solvent, potential recrystallization | Aqueous work-up, extraction, and purification (e.g., chromatography) |
| Byproducts | Carbon Dioxide | Coupling agent byproducts, salts |
Detailed Experimental Protocols
The following are detailed experimental protocols for each synthetic route, adapted from literature procedures for similar compounds.
Route 1: Synthesis from Isatoic Anhydride
This protocol is adapted from the synthesis of 2-amino-N-propylbenzamide.[1]
Materials:
-
Isatoic anhydride
-
3-Ethoxypropylamine
-
Isopropyl alcohol
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in isopropyl alcohol.
-
To this solution, add 3-ethoxypropylamine (1.1 equivalents) portionwise. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Route 2: Synthesis from 2-Aminobenzoic Acid via Amide Coupling
This protocol is based on a general procedure for benzamide synthesis using TBTU as a coupling agent.[3]
Materials:
-
2-Aminobenzoic acid
-
3-Ethoxypropylamine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (NEt3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 2-aminobenzoic acid (1 equivalent) in DMF, add triethylamine (2.5 equivalents).
-
Add TBTU (1.1 equivalents) to the mixture and stir for 10 minutes at room temperature.
-
Add 3-ethoxypropylamine (1.2 equivalents) and continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Concluding Remarks
Both synthetic routes present viable options for the preparation of this compound. The choice between the two will likely depend on factors such as the desired scale of the reaction, the availability and cost of starting materials and reagents, and the desired purity of the final product.
The isatoic anhydride route (Route 1) is a more direct, one-step process that often provides high yields and a simpler work-up, primarily involving the removal of the solvent and byproduct (CO2). This makes it an attractive option for larger-scale synthesis.
The 2-aminobenzoic acid coupling route (Route 2) offers greater flexibility through the choice of coupling agents and reaction conditions. While it involves more reagents and a more extensive work-up and purification process, it can be a reliable method for achieving high purity on a laboratory scale. The reaction is typically carried out at room temperature, which can be advantageous for sensitive substrates.
Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
Spectroscopic Analysis and Structural Validation of 2-amino-N-(3-ethoxypropyl)benzamide: A Comparative Guide
This guide provides a detailed spectroscopic analysis for the structural validation of 2-amino-N-(3-ethoxypropyl)benzamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a combination of predicted spectroscopic data based on analogous structures and comparative data from well-characterized benzamide derivatives. This approach offers a robust framework for researchers, scientists, and drug development professionals to interpret and validate the structure of this compound.
Predicted and Comparative Spectroscopic Data
The structural confirmation of a synthesized compound like this compound relies on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Table 1: Predicted IR Spectral Data for this compound and Comparative Data for Benzamide
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Benzamide[1][2][3] |
| N-H Stretch (Amine) | 3450-3300 (two bands) | 3366, 3170 |
| N-H Stretch (Amide) | ~3300 | - |
| C-H Stretch (Aromatic) | 3100-3000 | 3066, 3032 |
| C-H Stretch (Aliphatic) | 2975-2850 | - |
| C=O Stretch (Amide) | ~1640 | ~1651 |
| N-H Bend (Amine) | 1620-1580 | - |
| C=C Stretch (Aromatic) | 1600, 1475 | - |
| C-N Stretch (Amide) | ~1400 | - |
| C-O Stretch (Ether) | 1150-1085 | - |
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Comparative Data for Benzamide
| Proton | Predicted δ (ppm) for this compound | Experimental δ (ppm) for Benzamide (in DMSO-d₆)[4] |
| Aromatic-H | 6.5-7.8 (m, 4H) | 7.46-8.05 (m, 5H) |
| -NH₂ (Amine) | ~5.0 (br s, 2H) | 7.4, 8.0 (br s, 2H) |
| -NH- (Amide) | ~8.2 (br t, 1H) | - |
| -O-CH₂- (Ethoxy) | 3.4-3.5 (q, 2H) | - |
| -N-CH₂- | 3.3-3.4 (q, 2H) | - |
| -CH₂- (Propyl) | 1.8-1.9 (p, 2H) | - |
| -CH₃ (Ethoxy) | 1.1-1.2 (t, 3H) | - |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Comparative Data for Benzamide
| Carbon | Predicted δ (ppm) for this compound | Experimental δ (ppm) for Benzamide[5][6] |
| C=O (Amide) | ~168 | ~171.4 |
| Aromatic C-NH₂ | ~150 | - |
| Aromatic C-C=O | ~120 | ~134.5 |
| Aromatic C-H | 115-132 | 128.5-132.4 |
| -O-CH₂- (Ethoxy) | ~66 | - |
| -N-CH₂- | ~39 | - |
| -CH₂- (Propyl) | ~29 | - |
| -CH₃ (Ethoxy) | ~15 | - |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 222.28 |
| [M+H]⁺ | 223.29 |
| [M+Na]⁺ | 245.27 |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural elucidation of benzamide derivatives.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for functional groups such as N-H, C=O, C-O, and aromatic C-H are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Chemical shifts, integration, and coupling patterns are analyzed to determine the structure.
Mass Spectrometry (MS):
-
A dilute solution of the sample is introduced into the mass spectrometer (e.g., via ESI or APCI).
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions is determined.
-
The molecular weight is confirmed, and fragmentation patterns can provide further structural information.
Visualization of Analytical Workflow and Structural Validation
The following diagrams illustrate the experimental workflow and the logical process of validating the structure of this compound.
Caption: Experimental workflow for the synthesis and structural validation.
Caption: Logical process for structural validation using spectroscopic data.
This guide provides a foundational understanding for the spectroscopic characterization of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental spectra of the synthesized compound. The comparative data and workflows presented herein serve as a valuable reference for this analytical process.
References
Purity Assessment of Synthesized 2-amino-N-(3-ethoxypropyl)benzamide: A Comparative Guide to HPLC and Titrimetric Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and titrimetric methods for the purity assessment of 2-amino-N-(3-ethoxypropyl)benzamide, a novel benzamide derivative. While HPLC offers high sensitivity and specificity for separating the main compound from its impurities, traditional methods like titration can provide a cost-effective, albeit less specific, alternative for quantitative analysis.
Comparative Performance Data
The following table summarizes the key performance parameters of a validated HPLC method compared to a standard acid-base titration method for the purity assessment of this compound. The data presented for the HPLC method is based on established validation guidelines for pharmaceutical analysis.[1][2][3][4][5]
| Parameter | HPLC Method | Titrimetric Method | Remarks |
| Specificity | High (able to separate parent compound from impurities) | Low (measures total basic content) | HPLC can identify and quantify individual impurities. |
| Linearity (r²) | >0.999 | Not Applicable | Demonstrates a direct proportional response to concentration. |
| Range | 1 - 100 µg/mL | 10 - 100 mg | HPLC is suitable for a much wider and lower concentration range.[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods can be accurate within their respective limitations.[3] |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC offers superior repeatability and intermediate precision.[3][5] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 mg | HPLC is significantly more sensitive. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~3 mg | HPLC allows for the accurate measurement of trace impurities. |
| Analysis Time | ~15 minutes per sample | ~30 minutes per sample | HPLC can be automated for high-throughput analysis. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This section details a validated HPLC method for the determination of purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA).
-
Gradient Program:
-
0-10 min: 20-80% Acetonitrile
-
10-12 min: 80% Acetonitrile
-
12-15 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of 10 µg/mL.
Data Analysis: The purity of the synthesized sample is calculated by comparing the peak area of the main compound in the sample chromatogram to the peak area of the reference standard.
2. Titrimetric Method (Acid-Base Titration)
This method provides a quantitative assessment of the total basic content in the synthesized this compound, which includes the parent compound and any basic impurities.
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
pH meter
Reagents and Materials:
-
Hydrochloric acid (HCl), 0.1 N standard solution
-
Ethanol (analytical grade)
-
Synthesized this compound sample
Procedure:
-
Accurately weigh approximately 50 mg of the synthesized this compound and dissolve it in 50 mL of ethanol.
-
Titrate the solution with 0.1 N HCl, monitoring the pH change.
-
The endpoint is determined by the inflection point of the titration curve.
-
The purity is calculated based on the volume of HCl consumed.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment processes.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for Titrimetric Purity Assessment.
Conclusion
For the comprehensive purity assessment of synthesized this compound, HPLC is the recommended method due to its high specificity, sensitivity, and precision. It allows for the separation and quantification of the active compound from potential synthesis-related impurities and degradation products. While titrimetric analysis can serve as a quick and inexpensive method for a general purity check, it lacks the specificity required for detailed quality control in a drug development setting. The choice of method should be guided by the specific requirements of the analysis, with HPLC being the superior choice for regulatory submissions and in-depth characterization.
References
A Comparative Study on the Reactivity of 2-amino-N-(3-ethoxypropyl)benzamide Analogs in Quinazolinone Synthesis
For Immediate Release
A detailed comparative analysis of the reactivity of novel 2-amino-N-(3-ethoxypropyl)benzamide analogs has been conducted, providing valuable insights for researchers and professionals in drug development and organic synthesis. The study focuses on the influence of aromatic substituents on the rate of cyclization to form quinazolinone derivatives, a common scaffold in medicinal chemistry.
Proposed Analogs for Comparative Study
To investigate the influence of electronic effects on the reactivity of the 2-amino group and the amide nitrogen, the following analogs of this compound are proposed for this comparative study:
-
Parent Compound: this compound
-
Electron-Donating Group (EDG): 2-amino-5-methoxy-N-(3-ethoxypropyl)benzamide
-
Electron-Withdrawing Group (EWG): 2-amino-5-nitro-N-(3-ethoxypropyl)benzamide
-
Halogen Substituent (Inductive EWG, Resonance EDG): 2-amino-5-chloro-N-(3-ethoxypropyl)benzamide
Data Presentation: Predicted Reactivity Trends
The following table summarizes the predicted relative reactivity of the proposed analogs in the acid-catalyzed cyclization reaction. The predictions are based on the expected influence of the substituents on the nucleophilicity of the 2-amino group, which is a key factor in the rate-determining step of the reaction.
| Analog | Substituent (-R) | Electronic Effect of -R | Predicted Relative Reactivity |
| 2-amino-5-methoxy-N-(3-ethoxypropyl)benzamide | -OCH₃ | Electron-Donating | Highest |
| This compound | -H | Neutral | High |
| 2-amino-5-chloro-N-(3-ethoxypropyl)benzamide | -Cl | Electron-Withdrawing | Moderate |
| 2-amino-5-nitro-N-(3-ethoxypropyl)benzamide | -NO₂ | Strongly Electron-Withdrawing | Lowest |
Reaction Scheme: Synthesis of Quinazolinone Derivatives
The comparative study is based on the well-established synthesis of quinazolinones from 2-aminobenzamides and aldehydes.[1][2] The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of quinazolinone derivatives.
Experimental Protocols
A detailed methodology for the synthesis and comparative reactivity study is provided below.
General Procedure for the Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs can be achieved through the amidation of the corresponding isatoic anhydride with N-(3-ethoxypropyl)amine.
-
Reaction Setup: To a solution of the appropriately substituted isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or dioxane, add N-(3-ethoxypropyl)amine (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 4-6 hours) until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the desired this compound analog.
Protocol for Comparative Reactivity Study: Quinazolinone Synthesis
The reactivity of the different analogs will be compared by monitoring the rate of formation of the corresponding quinazolinone product under identical reaction conditions.
-
Reaction Setup: In a series of parallel reactors, a solution of the this compound analog (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid) is prepared.
-
Initiation: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) is added to each reactor simultaneously to initiate the reaction.
-
Monitoring: The progress of each reaction is monitored over time by taking aliquots at regular intervals and analyzing them by a suitable analytical technique such as HPLC or GC-MS. The disappearance of the starting material and the formation of the product are quantified.
-
Data Analysis: The initial rates of the reactions are determined from the concentration versus time data. The relative reactivity of the analogs is then established by comparing their initial reaction rates.
Mandatory Visualizations
Signaling Pathway: Hammett Plot Analysis
The electronic effects of the substituents on the reaction rate can be quantified using a Hammett plot. This involves plotting the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ). A linear correlation is expected, and the slope of the line (the reaction constant, ρ) provides insight into the nature of the transition state.[3][4]
Caption: Workflow for Hammett plot analysis of the reaction rates.
Experimental Workflow
The following diagram illustrates the experimental workflow for the comparative reactivity study.
Caption: Experimental workflow for the comparative reactivity study.
Discussion of Expected Results
The reactivity of the 2-amino group in the initial step of the cyclization reaction is expected to be highly dependent on the electronic nature of the substituent on the aromatic ring.
-
Electron-donating groups like methoxy (-OCH₃) will increase the electron density on the aromatic ring and, through resonance, on the 2-amino group. This enhanced nucleophilicity should lead to a faster reaction rate.[5]
-
Electron-withdrawing groups such as nitro (-NO₂) will decrease the electron density of the ring and the nucleophilicity of the 2-amino group, thus slowing down the reaction.
-
Halogens like chlorine (-Cl) have a dual effect: they are inductively electron-withdrawing but can be weakly electron-donating through resonance. The overall effect is typically deactivating, leading to a slower reaction rate compared to the unsubstituted analog.
The N-(3-ethoxypropyl) group is not expected to have a significant electronic influence on the aromatic ring but may have steric effects on the cyclization step. However, since this group is constant across all analogs, its steric influence should be a consistent factor.
This comparative guide provides a robust framework for investigating the reactivity of this compound analogs. The proposed experiments and analysis will yield valuable structure-activity relationship data, which is crucial for the rational design of new molecules in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Flavanone and Quinazolinone Derivatives from the Ruthenium-Catalyzed Deaminative Coupling Reaction of 2'-Hydroxyaryl Ketones and 2-Aminobenzamides with Simple Amines [organic-chemistry.org]
A Comparative Guide to the Validation of an Analytical Method for 2-amino-N-(3-ethoxypropyl)benzamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a proposed analytical method for the quantification of 2-amino-N-(3-ethoxypropyl)benzamide, a crucial step in drug development and quality control. As no standardized, publicly available validated method for this specific analyte exists, this document outlines a robust High-Performance Liquid Chromatography (HPLC) method and compares its validation parameters against internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] For the analysis of benzamide derivatives, reversed-phase HPLC is a common and effective approach.
Instrumentation and Conditions (Proposed):
| Parameter | Specification |
| HPLC System | Quaternary Gradient Pump, Autosampler, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | To be determined based on UV scan (typically 254 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Comparative Validation Parameters
The performance of the proposed HPLC method is validated against the criteria outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures". The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The analyte peak should be well-resolved from any interfering peaks from the matrix, impurities, or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A linear relationship between the concentration and the detector response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.99. |
| Range | The range should cover the expected concentrations of the analyte in the samples, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. The mean recovery should be within 98.0% to 102.0% over the analytical range. |
| Precision | - Repeatability (Intra-assay precision): The relative standard deviation (RSD) of multiple measurements of the same sample should be ≤ 2%.- Intermediate Precision (Inter-assay precision): The RSD of results obtained on different days, by different analysts, or with different equipment should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[2] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The RSD of the results under varied conditions should be within acceptable limits (e.g., ≤ 5%). |
Experimental Protocols for Method Validation
The following are detailed methodologies for the key validation experiments.
1. Specificity/Selectivity:
-
Protocol: Analyze a blank sample (matrix without the analyte), a standard solution of this compound, and a sample spiked with the analyte and potential impurities or degradation products.
-
Analysis: Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte. Use a photodiode array (PDA) detector to assess peak purity.
2. Linearity:
-
Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations, covering the expected analytical range.
-
Analysis: Inject each standard solution in triplicate. Plot a calibration curve of the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
3. Accuracy:
-
Protocol: Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each sample in triplicate. Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%. The mean recovery across all levels should be calculated.
4. Precision:
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual samples at 100% of the target concentration.
-
Analysis: Analyze the samples on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis: Compare the results from the different conditions and calculate the overall RSD.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol (based on Signal-to-Noise Ratio):
-
Determine the noise level of the baseline by analyzing a blank sample.
-
Prepare and inject a series of increasingly dilute solutions of the analyte.
-
Analysis: Identify the concentrations that produce a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[2]
-
6. Robustness:
-
Protocol: Deliberately vary critical method parameters one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard solution under each of the varied conditions. Calculate the RSD of the results obtained under all conditions to assess the method's robustness.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the analytical method validation process.
References
Comparative Analysis of Benzamide Derivatives: A Guide to Cross-Reactivity and Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various 2-aminobenzamide derivatives, offering insights into their cross-reactivity and target selectivity. Due to the limited availability of direct cross-reactivity studies on 2-amino-N-(3-ethoxypropyl)benzamide, this document broadens the scope to include a range of benzamide analogs targeting different protein classes, including histone deacetylases (HDACs), kinases, and G protein-coupled receptors (GPCRs). The information presented is curated from publicly available research to facilitate informed decisions in drug discovery and development.
Data Presentation: Comparative Potency and Selectivity
The following tables summarize the biological activity of various benzamide derivatives against their primary targets. This data is essential for understanding the potency and potential for off-target effects.
Table 1: Inhibitory Activity of 2-Aminobenzamide-Based HDAC Inhibitors
| Compound/Derivative | Target | IC50 (µM) | Cell-Based Antiproliferative Activity (IC50, µM) | Reference |
| Tacedinaline | HDAC1, -2, -3 | - | - | [1] |
| N4-(2-amino-4-fluorophenyl)-N1-(...)-terephthalamide | HDAC3 | 3.4 | Not specified | [1] |
| Benzamide Derivative 7j | HDAC1, -2, -3 | Potent (not specified) | MCF-7 & T47D cells | [2] |
Table 2: Activity of Benzamide Derivatives on Kinases
| Compound/Derivative | Target | Activity | Assay Type | Reference |
| N-benzothiazol-2-yl benzamide analog 6 | Glucokinase (GK) | 1.97-fold activation | In vitro GK assay | [3] |
| N-benzothiazol-2-yl benzamide analog 7 | Glucokinase (GK) | 1.84-fold activation | In vitro GK assay | [3] |
Table 3: Activity of Benzamide Derivatives on GPCRs
| Compound/Derivative | Target | EC50 (nM) | Assay Type | Reference |
| Benzamide Agonist 15b | GPR52 | Potent (cAMP signaling) | cAMP reporter assay | [4] |
| Benzamide Agonist 24f | GPR52 | Potent (cAMP signaling) | cAMP reporter assay | [4] |
| Benzamide Agonist 4a | GPR52 | 22 (β-arrestin recruitment) | β-arrestin reporter assay | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of benzamide derivatives.
HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of histone deacetylases.
-
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is measured. A decrease in fluorescence in the presence of a test compound indicates HDAC inhibition.
-
Procedure:
-
Recombinant human HDAC enzyme is incubated with the test compound (e.g., a 2-aminobenzamide derivative) at various concentrations.
-
A fluorogenic acetylated peptide substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A developer solution containing a protease is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.[1]
-
Kinase Activity Assay
These assays measure the phosphotransferase activity of a protein kinase and the effect of inhibitory compounds.
-
Principle: A kinase phosphorylates a specific substrate using ATP. The amount of phosphorylated substrate or the amount of ATP consumed is quantified.
-
Types of Assays:
-
Radiometric Assays: Use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[5]
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect the phosphorylated product.[5][6]
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity.
-
-
General Procedure:
GPCR Binding and Functional Assays
These assays are used to determine the affinity of a ligand for a GPCR and its functional consequence (agonist or antagonist activity).
-
Radioligand Binding Assay:
-
Principle: A radiolabeled ligand with known affinity for the GPCR is competed with unlabeled test compounds. The amount of radioactivity bound to the receptor is measured.[8]
-
Procedure:
-
Cell membranes expressing the target GPCR are incubated with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
IC50 values are determined and can be converted to Ki values.[8]
-
-
-
cAMP Second Messenger Assay:
-
Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs or Gi-coupled GPCRs.[9]
-
Procedure:
-
-
Calcium Mobilization Assay:
-
Principle: This assay is used for Gq-coupled GPCRs, which trigger the release of intracellular calcium upon activation.[9]
-
Procedure:
-
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow and a key signaling pathway relevant to the study of benzamide derivatives.
Caption: General workflow for the screening and development of benzamide derivatives.
Caption: Simplified Gs-coupled GPCR signaling pathway activated by a benzamide agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. caymanchem.com [caymanchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. twistbioscience.com [twistbioscience.com]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. researchgate.net [researchgate.net]
Benchmarking the Efficiency of 2-amino-N-(3-ethoxypropyl)benzamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 2-amino-N-(3-ethoxypropyl)benzamide, a key intermediate in various research and development applications. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several routes, primarily categorized into conventional methods and modern catalytic approaches. The following table summarizes the key parameters for selected methods, providing a clear basis for comparison. Data for the target molecule is supplemented with data from closely related analogs where specific information is unavailable.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Method 1: Conventional Synthesis from Isatoic Anhydride | Isatoic anhydride, 3-ethoxypropylamine | - | 1,4-Dioxane | 60-70 | 1.5 | ~96.5[1] | High yield, relatively short reaction time, well-established method. | Use of a relatively high-boiling point ether solvent. |
| Method 2: Modified Conventional Synthesis | Isatoic anhydride, 3-ethoxypropylamine | - | Dichloroethane | 50-60 | 3.5-5 | ~93[2] | High yield, can be performed at a moderate temperature. | Use of a chlorinated solvent. |
| Method 3: Boron-Catalyzed Amidation (Proposed) | 2-Aminobenzoic acid, 3-ethoxypropylamine | Boric Acid or derivatives | Toluene (with azeotropic removal of water) | Reflux | 12-24 | Not reported for this specific reaction | "Green" catalyst, avoids pre-activation of carboxylic acid. | Longer reaction times, requires removal of water. |
| Method 4: Titanium-Based Catalysis (Proposed) | 2-Aminobenzoic acid, 3-ethoxypropylamine | Ti(IV) alkoxide or similar | Anhydrous, inert solvent (e.g., Toluene) | 80-110 | 4-24 | Not reported for this specific reaction | Can be highly efficient for direct amidation. | Catalyst can be sensitive to air and moisture. |
Experimental Protocols
Below are detailed experimental methodologies for the key synthetic routes.
Method 1: Conventional Synthesis from Isatoic Anhydride in 1,4-Dioxane
This protocol is adapted from a high-yield synthesis of the closely related 2-amino-N-propylbenzamide[1].
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in 1,4-dioxane.
-
To this solution, add 3-ethoxypropylamine (1.1 equivalents).
-
Heat the reaction mixture to 60-70°C and stir for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Method 2: Modified Conventional Synthesis in Dichloroethane
This protocol is based on a patented method for a similar N-alkyl-2-aminobenzamide[2].
Procedure:
-
Charge a reaction vessel with a solution of isatoic anhydride in dichloroethane. The water content of the isatoic anhydride should not be higher than 40%, and the water content of the dichloroethane should not be higher than 1%[2].
-
Heat the solution to 50-60°C.
-
Slowly add isopropylamine dropwise over a period of 3 hours, maintaining the temperature at 50-60°C[2]. For the target molecule, 3-ethoxypropylamine would be used instead.
-
After the addition is complete, continue to stir the reaction mixture for an additional 0.5-2 hours at the same temperature[2].
-
Cool the mixture and wash with water.
-
Separate the organic layer and concentrate under reduced pressure to obtain the product. The reported yield for the analogous product is approximately 93%[2].
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Conventional Synthesis from Isatoic Anhydride.
Caption: Proposed Workflow for Boron-Catalyzed Amidation.
Note on Signaling Pathways: At the time of this publication, no specific signaling pathways involving this compound have been prominently reported in the scientific literature. The primary utility of this compound appears to be as a chemical intermediate.
Conclusion
The conventional synthesis of this compound from isatoic anhydride offers a reliable and high-yielding approach. Method 1, utilizing 1,4-dioxane, appears to be slightly more efficient in terms of reaction time based on data from a closely related analog[1]. While modern catalytic methods present "greener" alternatives, their efficiency for this specific substrate requires further experimental validation. The choice of method will ultimately depend on the specific requirements of the research, including scale, available equipment, and environmental considerations. Researchers are encouraged to perform small-scale trials to optimize conditions for their specific setup.
References
A Comparative Guide to the In-Silico and Experimental Properties of 2-amino-N-(3-ethoxypropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted in-silico and available experimental properties of 2-amino-N-(3-ethoxypropyl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages in-silico predictions and compares them with experimental data from the closely related analog, 2-aminobenzamide, and other relevant N-substituted benzamide derivatives. This approach offers valuable insights into the potential characteristics and biological activities of this compound for research and drug development purposes.
Physicochemical Properties: A Comparative Overview
The following table summarizes the predicted in-silico properties for this compound and the available experimental data for the reference compound, 2-aminobenzamide.
| Property | This compound (In-Silico Prediction) | 2-aminobenzamide (Experimental) | N-propyl-2-methylpropanamide (Experimental) |
| Molecular Formula | C12H18N2O2 | C7H8N2O | C10H13NO |
| Molecular Weight | 222.29 g/mol | 136.15 g/mol | 163.22 g/mol [1] |
| CAS Number | 923184-33-2 | 88-68-6 | 10546-70-0[1] |
| Melting Point | Not available | 108-114 °C | Not available |
| Boiling Point | Not available | 288 °C | Not available |
| logP (o/w) | 1.8 (Predicted) | 0.64 | 1.7[1] |
| Water Solubility | Moderately Soluble (Predicted) | Soluble | Not available |
| pKa (most acidic) | 15.5 (Amide N-H) (Predicted) | Not available | Not available |
| pKa (most basic) | 3.8 (Aniline N) (Predicted) | Not available | Not available |
Biological Activity Context: PARP and HDAC Inhibition
Benzamide and its derivatives have been extensively studied as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), both of which are significant targets in cancer therapy.[2][3][4][5] The 2-aminobenzamide scaffold is a key pharmacophore in many of these inhibitors.
PARP Inhibition Signaling Pathway
The following diagram illustrates the conceptual signaling pathway of PARP1 inhibition by benzamide derivatives.
Caption: Conceptual pathway of PARP1 inhibition by a benzamide derivative.
Experimental Protocols
General Synthesis of N-substituted 2-aminobenzamides
This protocol describes a general method for the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride.
References
- 1. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-amino-N-(3-ethoxypropyl)benzamide in a Laboratory Setting
For immediate reference, 2-amino-N-(3-ethoxypropyl)benzamide should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All waste, including contaminated materials and rinsate, must be collected and disposed of through a licensed environmental waste management service.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Assessment and Classification
Summary of Potential Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact.[2][3]
-
Mutagenicity: Some parent benzamide structures are suspected of causing genetic defects.
Due to these potential hazards, this compound must be managed as a hazardous waste.
II. Standard Disposal Protocol
The following step-by-step procedure outlines the required actions for the proper disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, bench protectors) in a designated, compatible, and clearly labeled hazardous waste container.[6][7]
-
The container must be made of a material that does not react with the chemical and should have a secure, tight-fitting lid.[8]
-
-
Liquid Waste:
-
Solutions containing this compound and organic solvents should be collected in a separate, labeled hazardous waste container designated for halogenated or non-halogenated organic solvent waste, as appropriate.[7]
-
Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container. Do not dispose of aqueous solutions down the drain.[7][9]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[10]
-
The label must include the full chemical name: "Waste this compound" and list all other components in the container by their full names (no abbreviations).[10]
-
Indicate the approximate percentage or volume of each component.
-
The date the waste was first added to the container (accumulation start date) must be clearly visible.
Step 3: Storage of Chemical Waste
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]
-
Ensure that the waste containers are kept closed at all times, except when adding waste.[6][10]
-
Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents and strong bases.[1][5][8]
-
Liquid waste containers must be stored in secondary containment to prevent spills.[10]
Step 4: Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been triple-rinsed.[7][11]
-
The first rinse should be with a suitable solvent capable of dissolving the compound. This rinsate must be collected and disposed of as hazardous waste.[10]
-
Subsequent rinses can be with water or another appropriate solvent, and this rinsate must also be collected as hazardous waste.
-
Once triple-rinsed and air-dried, the original labels on the container must be defaced or removed. The container can then be disposed of as regular solid waste or recycled, in accordance with institutional policies.[10]
Step 5: Arranging for Waste Pickup
-
Once a waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]
-
Follow your institution's specific procedures for requesting a waste pickup.
III. Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
IV. Data Presentation
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [6][9] |
| Solid Waste Collection | Designated, labeled, compatible container | [7] |
| Liquid Waste Collection | Segregated by solvent type (aqueous, organic) | [7] |
| Sewer/Trash Disposal | Prohibited | [9][12] |
| Empty Container Rinsate | Collect as hazardous waste | [10][11] |
| Storage Location | Satellite Accumulation Area (SAA) | [6][8] |
| Container Status | Must be kept closed | [6][10] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Safe Handling of 2-amino-N-(3-ethoxypropyl)benzamide: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
When handling 2-amino-N-(3-ethoxypropyl)benzamide, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the analysis of analogous compounds.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles that could cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents direct skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol or dust generation. | Minimizes the inhalation of potentially harmful airborne particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to maintain a safe and controlled laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and a safety shower.
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use appropriate tools and equipment to handle the substance, avoiding manual contact.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Characterization: The waste should be characterized as chemical waste.
-
Disposal Method: Dispose of the waste material through a licensed and approved waste disposal contractor.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of in accordance with local, state, and federal regulations. Do not reuse empty containers.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
